Sodium ionophore X
Description
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Properties
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHADWCIBZZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H80O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369271 | |
| Record name | Sodium ionophore X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97600-39-0 | |
| Record name | Sodium ionophore X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97600-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium ionophore X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Ionophore X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Sodium Ionophore X, a key component in the development of sodium-selective sensors. This compound is chemically identified as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester. Its unique three-dimensional structure, featuring a hydrophobic cavity and four ester groups, allows for the selective complexation of sodium ions, making it an invaluable tool in analytical chemistry and biomedical research.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester |
| Synonyms | This compound, 4-tert-Butylcalix[1]arenetetra-O-acetic acid tetraethyl ester, 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[1]arene |
| CAS Number | 97600-39-0 |
| Molecular Formula | C₆₀H₈₀O₁₂ |
| Molecular Weight | 993.27 g/mol |
| Melting Point | 138-141 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as chloroform, benzene, and toluene. Insoluble in water. |
Spectroscopic Characterization
The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques. Expected characterization data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to tert-butyl protons, aromatic protons, methylene bridge protons, and ethyl ester protons. |
| ¹³C NMR | Signals for aliphatic and aromatic carbons, including those of the tert-butyl groups, the calixarene skeleton, and the ester functionalities. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular weight of 993.27. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C-H stretching. |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, p-tert-butylcalix[1]arene, followed by the tetra-O-alkylation of the phenolic hydroxyl groups with ethyl bromoacetate.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis of p-tert-butylcalixarene
This protocol is adapted from established literature procedures.
-
Preparation of the Precursor:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown mass as water evaporates.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in 800-1000 mL of warm diphenyl ether.
-
-
Pyrolysis and Cyclization:
-
Fit the flask with a nitrogen inlet and a condenser.
-
Heat the stirred solution to 110-120 °C while passing a stream of nitrogen over the mixture to remove evolved water.
-
Once water evolution subsides, heat the mixture to reflux and maintain for 3-4 hours under a gentle flow of nitrogen.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.
-
Collect the precipitate by filtration. Wash the solid sequentially with ethyl acetate, acetic acid, water, and acetone.
-
Recrystallize the crude product from boiling toluene to yield pure p-tert-butylcalixarene.
-
Experimental Protocol: Synthesis of this compound
-
Tetra-O-alkylation:
-
In a round-bottomed flask, dissolve the synthesized p-tert-butylcalixarene in a suitable solvent such as acetone.
-
Add an excess of a base, for example, anhydrous potassium carbonate (K₂CO₃).
-
Add an excess of ethyl bromoacetate.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.
-
Application in Sodium-Selective Electrodes
This compound is a critical component in the fabrication of sodium-selective electrodes (ISEs), which are used for the potentiometric determination of sodium ion concentration in various samples.
Working Principle of a Sodium-Selective Electrode
Caption: Schematic of a sodium-selective electrode's operation.
Experimental Protocol: Fabrication of a PVC Membrane Sodium-Selective Electrode
-
Preparation of the Membrane Cocktail:
-
In a small glass vial, dissolve high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE), this compound, and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) in tetrahydrofuran (THF). A typical composition (by weight) is 33% PVC, 65% plasticizer, 1% ionophore, and 1% lipophilic additive.
-
Mix the components thoroughly until a homogenous solution is obtained.
-
-
Casting the Membrane:
-
Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours.
-
Once the membrane is formed, carefully peel it from the glass plate.
-
-
Assembling the Electrode:
-
Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc into a commercially available ISE body.
-
Fill the electrode body with an internal filling solution containing a fixed concentration of NaCl (e.g., 0.1 M) and an internal reference salt (e.g., AgCl).
-
Insert the internal reference electrode (Ag/AgCl wire) into the filling solution.
-
-
Conditioning and Calibration:
-
Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for several hours.
-
Calibrate the electrode by measuring the potential in a series of standard NaCl solutions of known concentrations.
-
Plot the measured potential (in mV) against the logarithm of the sodium ion activity to generate a calibration curve. The slope of this curve should be close to the Nernstian value of 59.2 mV per decade of concentration change at 25 °C.
-
Signaling Pathways and Logical Relationships
While this compound does not have a direct signaling pathway in a biological sense, its function within a sensor can be represented as a signal transduction pathway. The binding of a sodium ion to the ionophore within the membrane is the initial event that is transduced into a measurable electrical signal.
Caption: Signal transduction cascade in an ionophore-based sensor.
This in-depth guide provides the fundamental knowledge required for the synthesis, characterization, and application of this compound. The detailed protocols and diagrams are intended to support researchers and scientists in their endeavors within the fields of analytical chemistry, sensor development, and beyond.
References
"Sodium ionophore X structure and chemical properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of the sodium ionophore commonly known as Monensin. For clarity and scientific accuracy, this document will refer to the compound as Sodium Ionophore X (Monensin).
Core Structure and Chemical Identity
This compound (Monensin) is a polyether antibiotic isolated from Streptomyces cinnamonensis.[1][2] It is a complex molecule characterized by a backbone of 26 carbon atoms with 17 asymmetric centers, presenting a significant challenge for total synthesis.[1] The structure features a series of cyclic ether rings, a carboxylic acid group, and several hydroxyl and methyl groups. The sodium salt of Monensin is the most commonly used form.
Chemical Structure of Monensin A (Major Component):
(A 2D chemical structure image of Monensin A would be placed here in a full whitepaper)
Physicochemical Properties
A summary of the key physicochemical properties of this compound (Monensin) and its sodium salt is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₂O₁₁ | [1] |
| Molecular Weight | 670.9 g/mol | [1] |
| Melting Point | 103-105 °C (Monohydrate) | |
| Melting Point (Sodium Salt) | 267-269 °C | |
| Appearance | White crystalline solid | |
| Solubility in Water | 3 x 10⁻⁶ g/dm³ (20 °C) | |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, chloroform, acetone, diethyl ether, and benzene. | |
| pKa (Strongest Acidic) | 4.24 | |
| logP | 4.82 |
Mechanism of Action: The Na⁺/H⁺ Antiporter
The primary mechanism of action of this compound (Monensin) is its function as a Na⁺/H⁺ antiporter. This activity is central to its diverse biological effects.
Disruption of Ion Gradients
Monensin chelates monovalent cations, with a preference for sodium ions (Na⁺), forming a lipid-soluble complex. This complex can traverse cellular and organellar membranes, facilitating the exchange of Na⁺ for protons (H⁺). This process disrupts the electrochemical gradients across these membranes.
Impact on Golgi Apparatus and Protein Trafficking
A well-documented consequence of this ionophore activity is the disruption of the Golgi apparatus. The influx of Na⁺ and efflux of H⁺ leads to the swelling of Golgi cisternae and an increase in the luminal pH. This alteration inhibits key Golgi functions, including:
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Protein Secretion: The transport of newly synthesized proteins from the Golgi to the cell surface is blocked.
-
Post-translational Modifications: Glycosylation and proteolytic processing of proteins within the Golgi can be impaired.
The following diagram illustrates the mechanism of action of this compound (Monensin) at the cellular level.
Caption: Mechanism of this compound (Monensin) as a Na⁺/H⁺ antiporter.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound (Monensin).
Assessment of Anticancer Activity: Cell Viability Assay
This protocol outlines the use of a Crystal Violet Staining Assay to determine the effect of Monensin on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer cells RKO or HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Monensin) stock solution (in a suitable solvent like ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
-
12-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed sub-confluent cancer cells in 12-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Monensin (e.g., 0, 0.5, 1, 2, 5 µM) in complete culture medium.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20-30 minutes at room temperature.
-
-
Washing and Drying: Wash the stained cells with tap water and allow them to air dry.
-
Quantification:
-
Capture macrographic images of the stained wells.
-
Solubilize the stain by adding 10% acetic acid to each well and shaking for 20 minutes at room temperature.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for assessing cell viability with Monensin using a Crystal Violet Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Monensin against bacterial strains using the broth microdilution method, following CLSI guidelines.
Materials:
-
Bacterial isolate in pure culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (Monensin) stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare Monensin Dilutions: Prepare a serial two-fold dilution of Monensin in CAMHB in the wells of a 96-well plate. The final concentration range should be appropriate for the expected MIC.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the Monensin dilutions and a growth control well (broth only) with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Monensin that completely inhibits visible bacterial growth.
Inhibition of Protein Secretion for Immunofluorescence
This protocol outlines the use of Monensin to block protein transport for the subsequent detection of intracellular proteins by immunofluorescence and flow cytometry.
Materials:
-
Cell culture of interest (e.g., human peripheral blood mononuclear cells)
-
Cell stimulation agents (e.g., PMA and ionomycin for cytokine production)
-
BD GolgiStop™ Protein Transport Inhibitor (containing Monensin)
-
Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently labeled primary antibody against the protein of interest
-
Wash buffer (e.g., BD Perm/Wash™ buffer)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the cells with appropriate activators for a defined period (e.g., 4-6 hours) to induce the expression of the protein of interest.
-
Inhibition of Protein Transport: Add BD GolgiStop™ (containing Monensin) to the cell culture at the recommended concentration (e.g., 4 µl for every 6 mL of cell culture) and mix thoroughly. Incubate for the remainder of the stimulation period. It is recommended not to exceed 12 hours of incubation with the inhibitor.
-
Cell Surface Staining (Optional): If desired, stain for cell surface markers with fluorescently labeled antibodies before fixation.
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend the cells in a fixation/permeabilization solution and incubate.
-
-
Intracellular Staining:
-
Wash the cells with a permeabilization buffer.
-
Add the fluorescently labeled primary antibody against the intracellular protein of interest and incubate in the dark.
-
-
Washing and Analysis: Wash the cells to remove unbound antibody and resuspend them in an appropriate buffer for analysis by flow cytometry.
Signaling Pathways and Logical Relationships
The disruption of ion homeostasis by this compound (Monensin) can impact various signaling pathways. For instance, alterations in intracellular pH and ion concentrations can affect enzyme activities and cellular stress responses, potentially leading to apoptosis. In cancer research, Monensin has been shown to inhibit signaling pathways such as the Wnt and IGF1R pathways.
The following diagram illustrates a simplified logical relationship of how Monensin's primary action leads to downstream cellular effects.
Caption: Logical flow of Monensin-induced cellular effects.
Conclusion
This compound (Monensin) is a powerful research tool with a well-defined mechanism of action centered on its ability to disrupt monovalent cation gradients. This activity leads to a range of measurable cellular effects, including the inhibition of protein transport and the induction of cell death in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological activities of this compound. Careful consideration of the specific cell system and experimental goals is crucial for the successful application of this compound (Monensin) in research and development.
References
The Discovery and Development of Novel Sodium Ionophores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes. This ability to modulate intracellular sodium concentrations has positioned them as critical tools in a wide range of scientific disciplines, from analytical chemistry to cell biology and drug discovery. Their applications are diverse, including their use in ion-selective electrodes (ISEs) for precise sodium quantification, as research tools to study the physiological roles of sodium gradients, and as potential therapeutic agents for various diseases, including cancer and neurological disorders.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and development of novel sodium ionophores, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.
Quantitative Data of Sodium Ionophores
The efficacy of a sodium ionophore is determined by several key quantitative parameters, including its binding affinity for sodium ions (Kd), its selectivity for sodium over other cations, and its biological activity, often measured as the half-maximal inhibitory concentration (IC50) in cellular assays. A summary of these parameters for a selection of novel and established sodium ionophores is presented below.
Table 1: Potentiometric Selectivity Coefficients of Sodium Ionophores
The potentiometric selectivity coefficient, Kpot(Na+, Mz+), is a measure of an ionophore's preference for sodium ions over an interfering ion (M). A more negative logarithmic value indicates higher selectivity for Na+.
| Ionophore | Interfering Ion (M) | Log Kpot(Na+, Mz+) | Reference |
| DD16C5 | K+ | < -3.0 | |
| Ca2+ | Not specified | ||
| Mg2+ | Not specified | ||
| Sodium Ionophore IV (ETH 227) | K+ | -2.1 | N/A |
| Li+ | -3.5 | N/A | |
| Ca2+ | -3.8 | N/A | |
| Mg2+ | -4.2 | N/A | |
| Sodium Ionophore VI | K+ | -2.5 | N/A |
| Li+ | -3.4 | N/A | |
| Ca2+ | -4.1 | N/A | |
| Mg2+ | -4.3 | N/A | |
| ZP Sodium ISE | K+ | -0.22 (kNa,K = 0.6) | |
| NH4+ | -0.70 (kNa,NH4+ = 0.2) | ||
| Ca2+ | -1.70 (kNa,Ca2+ = 0.02) | ||
| Mg2+ | -1.52 (kNa,Mg2+ = 0.03) |
Table 2: Binding Affinity and Biological Activity of Selected Sodium Ionophores
This table provides a summary of the binding affinity (Kd) and in vitro biological activity (IC50) of selected sodium ionophores. These values are crucial for assessing the potential of an ionophore for therapeutic development.
| Ionophore | Target/Cell Line | Binding Affinity (Kd) | IC50 | Reference |
| Monensin | Various Cancer Cell Lines | Data not readily available | Varies (µM range) | |
| Salinomycin | Breast Cancer Stem Cells | Data not readily available | Varies (µM range) | N/A |
| Novel Crown Ethers | N/A | Varies based on structure | N/A | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the discovery and characterization of novel sodium ionophores. This section provides methodologies for key experiments.
Synthesis of a Novel Sodium Ionophore: 4′,5′-Didodecyl-16-crown-5 (DD16C5)
This protocol is based on the synthesis described for 16-crown-5 derivatives and is provided as a representative example.
Materials:
-
Starting materials for the crown ether synthesis (specific precursors will depend on the detailed synthetic route not fully available in the search results).
-
Appropriate solvents (e.g., tetrahydrofuran, dichloromethane).
-
Reagents for cyclization (e.g., a base like sodium hydride).
-
Purification materials (e.g., silica gel for column chromatography).
Procedure:
-
Precursor Synthesis: Synthesize the necessary diol and ditosylate precursors. The specific reactions will depend on the chosen synthetic pathway.
-
Cyclization Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diol precursor in an appropriate anhydrous solvent.
-
Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the hydroxyl groups.
-
Slowly add a solution of the ditosylate precursor in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent gradient to isolate the desired DD16C5.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Ion Transport Assay using Calcein-Loaded Vesicles
This assay measures the ability of an ionophore to transport ions across a lipid bilayer by monitoring the fluorescence of an encapsulated dye.
Materials:
-
Phospholipids (e.g., POPC) to form large unilamellar vesicles (LUVs).
-
Calcein (fluorescent dye).
-
Buffer solutions (e.g., HEPES buffer).
-
Sodium salt solutions (e.g., NaCl).
-
The sodium ionophore to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Fluorescence spectrophotometer.
Procedure:
-
Vesicle Preparation:
-
Prepare a thin lipid film by evaporating a solution of phospholipids in an organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with a calcein-containing buffer to form multilamellar vesicles (MLVs).
-
Subject the MLVs to several freeze-thaw cycles.
-
Extrude the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the calcein-loaded LUV suspension in a cuvette in the fluorescence spectrophotometer.
-
Set the excitation and emission wavelengths appropriate for calcein (e.g., 495 nm excitation, 515 nm emission).
-
Record a baseline fluorescence reading.
-
Add the sodium ionophore to the cuvette and mix.
-
Initiate ion transport by adding a concentrated solution of a sodium salt to the external buffer, creating an ion gradient.
-
Monitor the change in calcein fluorescence over time. An influx of quenching ions will decrease the fluorescence.
-
-
Data Analysis:
-
Normalize the fluorescence data and calculate the initial rate of ion transport.
-
Compare the transport rates for different ionophores or different concentrations of the same ionophore.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a novel ionophore on cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549).
-
Cell culture medium and supplements.
-
The sodium ionophore to be tested, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sodium ionophore. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ionophore concentration and determine the IC50 value.
-
Determination of Potentiometric Selectivity Coefficients
This protocol describes the measurement of selectivity coefficients for an ionophore incorporated into an ion-selective electrode (ISE).
Materials:
-
Ionophore, PVC, plasticizer (e.g., o-NPOE), and a lipophilic salt (e.g., KTpClPB).
-
Tetrahydrofuran (THF).
-
Electrode body and Ag/AgCl internal reference electrode.
-
Internal filling solution (e.g., 0.1 M NaCl).
-
Standard solutions of sodium and interfering cations.
-
High-impedance potentiometer.
Procedure:
-
Membrane Preparation:
-
Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF.
-
Cast the membrane by pouring the cocktail into a glass ring on a glass plate and allowing the THF to evaporate.
-
-
Electrode Assembly:
-
Cut a disc from the membrane and mount it in the electrode body.
-
Fill the electrode with the internal filling solution and insert the Ag/AgCl reference electrode.
-
-
Potentiometric Measurements (Separate Solution Method):
-
Calibrate the electrode using a series of standard sodium solutions of known concentrations and plot the potential versus the logarithm of the sodium activity.
-
Rinse the electrode and measure the potential in a solution of the interfering ion of the same concentration.
-
Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.
-
Visualizations of Key Pathways and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Monensin-Induced Apoptotic Signaling Pathway
Monensin, a well-characterized sodium ionophore, can induce apoptosis in cancer cells through the activation of the intrinsic caspase cascade.
Caption: Monensin-induced apoptosis signaling pathway.
High-Throughput Screening Workflow for Novel Sodium Ionophores
The discovery of novel sodium ionophores often involves the screening of large compound libraries using high-throughput methods.
Caption: High-throughput screening workflow.
Drug Development Pipeline for a Sodium Ionophore-Based Therapeutic
The development of a sodium ionophore from a lead compound into a clinical candidate follows a structured pipeline.
Caption: Drug development pipeline.
References
An In-depth Technical Guide on Sodium Ionophore-Mediated Transport Across Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the transport of sodium ions across lipid bilayers facilitated by various ionophores. This information is critical for researchers in fields ranging from basic cell biology to drug development, where understanding and manipulating ion transport is paramount.
Introduction to Sodium Ionophores and Lipid Bilayers
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological and artificial lipid membranes.[1][2][3] They play a crucial role in disrupting the natural ion gradients across cell membranes, a property that has been harnessed for various biological and pharmaceutical applications.[4][5] Sodium ionophores, in particular, selectively bind and transport sodium ions (Na⁺), thereby altering the electrochemical potential across the membrane. These molecules can be broadly classified into two main categories based on their mechanism of action: mobile carriers and channel formers.
-
Mobile Carrier Ionophores: These ionophores, such as monensin and nigericin, bind to a specific ion, shuttle it across the lipid bilayer, and release it on the other side. This process involves the diffusion of the ionophore-ion complex through the hydrophobic core of the membrane.
-
Channel-Forming Ionophores: Ionophores like gramicidin A and alamethicin form transmembrane channels or pores through which ions can pass. These channels provide a hydrophilic pathway for ions to traverse the otherwise impermeable lipid bilayer.
The lipid bilayer itself is a highly impermeable barrier to ions due to its hydrophobic interior. The transport of ions across this barrier is a fundamental process in cell physiology, governing everything from nerve impulses to nutrient uptake. Synthetic and naturally occurring ionophores provide powerful tools to study and manipulate these processes.
Quantitative Data on Sodium Ionophore Transport
The efficiency and selectivity of ionophore-mediated transport can be quantified through various biophysical parameters. The following table summarizes key quantitative data for several common sodium ionophores.
| Ionophore | Type | Stoichiometry (Ionophore:Na⁺) | Selectivity | Transport Rate/Conductance | Activation Energy (kcal/mol) | Factors Influencing Transport | Lipid Bilayer Composition |
| Monensin | Mobile Carrier | 1:1 | Na⁺ > K⁺ | Rate-limiting step is the dissociation of the complex. | Not specified | Inhibited by increasing Na⁺ concentration. | Egg Phosphatidylcholine (EPC), Dioleoylphosphatidylcholine (DOPC) |
| Nigericin | Mobile Carrier | Not specified | K⁺ > Na⁺ (25-45 times higher for K⁺) | Intrinsic translocation rate constants (k₁ for nig-H, k₂ for nig-Na) ~6 x 10³ s⁻¹ at 25°C. | Not specified | Transport rates are dependent on metal ion concentration. | Soybean phospholipid, PC/PE mixtures, PC/PA mixtures |
| Alamethicin | Channel Former | Multiple molecules form a complex. | Not specified | Decreases membrane resistivity by about 1 order of magnitude. | ~1.2 kcal/mol for transitions between conducting states. | Voltage-dependent, sensitive to lipid fluidity. | Dipalmitoyl phosphatidylcholine (DPPC), DMPC/egg-PG mixtures |
| Gramicidin A | Channel Former | Dimer forms the channel. | Monovalent cations (Na⁺, K⁺, Cs⁺). | Limited by the single-file movement of ions and water. | Not specified | Channel never contains more than one Na⁺ ion at attainable concentrations. | Phospholipid bilayer membranes |
| DD16C5 (16-Crown-5 Derivative) | Mobile Carrier | Not specified | Na⁺ selectivity over 1000 times relative to K⁺ and other alkali/alkaline earth metals. | Not specified | Not specified | Dependent on the membrane plasticizer used. | Poly(vinyl chloride) membrane with tris(ethylhexyl) phosphate |
Mechanisms of Sodium Ionophore Transport
The distinct mechanisms of mobile carriers and channel formers are crucial to their function and have been elucidated through various experimental and computational studies.
Monensin is a classic example of a mobile carrier ionophore that facilitates the electroneutral exchange of sodium ions for protons (Na⁺/H⁺ antiport). The transport cycle involves the protonated, neutral form of monensin diffusing across the membrane, releasing a proton, binding a sodium ion to form a neutral complex, and then diffusing back to the original side to release the sodium ion and bind another proton.
Gramicidin A forms a transmembrane channel by the head-to-head dimerization of two helical monomers. This creates a narrow pore with a diameter of approximately 4 Å, which is selective for monovalent cations. The transport of ions through the gramicidin channel occurs in a single-file fashion, where ions and water molecules cannot pass each other.
Alamethicin is a peptide that inserts into the lipid bilayer to form voltage-dependent ion channels. The formation of these pores involves the aggregation of several alamethicin molecules within the membrane. The process is influenced by the transmembrane potential and the fluidity of the lipid bilayer.
Experimental Protocols for Studying Ionophore-Mediated Transport
Several key experimental techniques are employed to characterize the transport of sodium ions by ionophores across lipid bilayers.
This technique allows for the direct observation of Na⁺ transport across the membranes of large unilamellar vesicles (LUVs).
Principle: An aqueous shift reagent that cannot cross the lipid bilayer is added to the external solution, creating a chemical shift difference between the NMR signals of external and internal Na⁺. As the ionophore transports Na⁺ across the vesicle membrane, the exchange between the internal and external environments leads to changes in the NMR spectrum, which can be analyzed to determine transport kinetics.
Detailed Methodology:
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., egg phosphatidylcholine) by methods such as extrusion or reverse-phase evaporation.
-
The vesicles are prepared in a buffer containing a known concentration of NaCl.
-
-
NMR Sample Preparation:
-
Add the prepared LUV suspension to an NMR tube.
-
Introduce an aqueous shift reagent (e.g., a dysprosium-based complex) to the external solution to separate the NMR signals of internal and external Na⁺.
-
Add the sodium ionophore (e.g., monensin) to the vesicle suspension to initiate ion transport.
-
-
NMR Data Acquisition:
-
Acquire 23Na-NMR spectra at a constant temperature.
-
The spectra will show two peaks corresponding to internal and external Na⁺. The transport of Na⁺ will cause these peaks to broaden and eventually coalesce as the exchange rate increases.
-
-
Data Analysis:
-
Analyze the line shapes of the NMR spectra to determine the rate of Na⁺ transport.
-
The kinetics can be studied as a function of ionophore concentration, ion concentration, and temperature.
-
Fluorescence-based assays are a versatile and sensitive method for monitoring ion flux across vesicle membranes in real-time.
Principle: A fluorescent dye that is sensitive to the ion of interest (or a secondary ion that is co-transported) is encapsulated within LUVs. The transport of the ion into or out of the vesicles leads to a change in the fluorescence of the dye, which can be monitored with a fluorometer.
Detailed Methodology (Calcein Quenching Assay):
-
Vesicle and Sample Preparation:
-
Prepare LUVs with an encapsulated fluorescent dye, such as calcein.
-
Remove any unencapsulated dye by size-exclusion chromatography.
-
The external buffer is prepared to create an ion gradient that will drive transport upon the addition of the ionophore.
-
-
Fluorescence Measurement:
-
Place the vesicle suspension in a temperature-controlled cuvette in a fluorometer.
-
Record the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 480 nm excitation and 520 nm emission for calcein).
-
Add the sodium ionophore to the cuvette to initiate ion transport.
-
For a quenching assay, the influx of a quenching ion (which can be the primary ion or a co-transported ion) will cause a decrease in fluorescence intensity.
-
-
Data Analysis:
-
The initial rate of fluorescence change is proportional to the initial rate of ion transport.
-
This allows for the determination of transport kinetics and the screening of potential ionophore inhibitors.
-
EIS is a powerful technique for characterizing the electrical properties of lipid bilayers and the effects of ionophores on membrane resistance and capacitance.
Principle: A small amplitude alternating voltage is applied across the lipid bilayer, and the resulting current is measured. By varying the frequency of the applied voltage, the impedance of the membrane can be determined. The formation of ion channels or the transport of ions by carriers will decrease the membrane resistance.
Detailed Methodology:
-
Bilayer Formation:
-
Form a planar lipid bilayer across a small aperture separating two aqueous compartments or a tethered bilayer on a solid support (e.g., a gold electrode).
-
-
EIS Measurement:
-
Place electrodes in the aqueous compartments on either side of the bilayer.
-
Apply a small AC voltage over a range of frequencies and measure the impedance.
-
Add the sodium ionophore to one or both compartments.
-
-
Data Analysis:
-
Model the impedance data using an equivalent electrical circuit to extract parameters such as membrane resistance and capacitance.
-
A decrease in membrane resistance upon the addition of the ionophore indicates an increase in ion permeability.
-
Conclusion and Future Directions
The study of sodium ionophore-mediated transport across lipid bilayers is a dynamic field with significant implications for both fundamental research and therapeutic development. The ability to precisely control and quantify ion flux provides invaluable tools for dissecting cellular processes and designing novel drug delivery systems. Future research will likely focus on the development of more selective and efficient synthetic ionophores, as well as the application of advanced biophysical techniques to further elucidate the intricate mechanisms of ion transport at the molecular level. The continued exploration of the interplay between ionophores and the lipid environment will also be crucial for a comprehensive understanding of their function in complex biological systems.
References
"thermodynamic stability of Sodium ionophore X complex"
An In-depth Technical Guide on the Thermodynamic Stability of the Sodium Ionophore X Complex
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of the complex formed between sodium ions and the commercially available "this compound," chemically identified as 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester. A thorough review of existing literature indicates a notable gap in publicly available, quantitative thermodynamic data (such as Gibbs free energy, enthalpy, and entropy of complexation) specifically for this ionophore. This guide, therefore, outlines the established experimental methodologies—Isothermal Titration Calorimetry (ITC) and Potentiometry—that are crucial for determining these parameters. To illustrate the expected data and its interpretation, this document presents and analyzes thermodynamic data from a closely related calixarene derivative. Furthermore, detailed experimental workflows and the underlying principles of these techniques are provided to facilitate future research in characterizing the sodium complex of Ionophore X.
Introduction to this compound
This compound, with the chemical name 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester, is a synthetic ionophore belonging to the calixarene family of macrocyclic compounds. Its structure features a pre-organized cavity that is well-suited for the selective complexation of sodium ions. This property has led to its primary application in the fabrication of sodium-selective electrodes for potentiometric sensing. The intrinsic structure of this calixarene provides a scaffold with an optimal cavity for encapsulating sodium ions.
Thermodynamic Stability of Ionophore-Cation Complexes
The thermodynamic stability of an ionophore-cation complex is a critical determinant of its efficacy and selectivity. This stability is quantitatively described by several key thermodynamic parameters:
-
Gibbs Free Energy (ΔG): Indicates the spontaneity of the complexation reaction. A negative ΔG signifies a spontaneous process. It is related to the association constant (Ka) by the equation: ΔG = -RTln(Ka), where R is the gas constant and T is the absolute temperature.
-
Enthalpy (ΔH): Represents the heat change associated with the binding event. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable bonds, while a positive ΔH signifies an endothermic reaction, which can be driven by a significant positive entropy change.
-
Entropy (ΔS): Reflects the change in the degree of randomness or disorder of the system upon complexation. A positive ΔS is often associated with the release of solvent molecules from the ion and the ionophore upon binding, a phenomenon known as the hydrophobic effect.
The relationship between these parameters is given by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS.
Quantitative Thermodynamic Data
To provide researchers with a practical example of the type of data expected from such studies, the following table summarizes the thermodynamic parameters for the complexation of a different, yet structurally related, heteroditopic calixarene derivative containing urea and amide functionalities with various alkali metal cations in acetonitrile at 25°C. This data was obtained via Isothermal Titration Calorimetry.
Table 1: Thermodynamic Parameters for the 1:1 Complexation of a Heteroditopic Calixarene with Alkali Metal Cations in Acetonitrile at 25°C
| Cation | log K | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | -TΔS° (kJ mol⁻¹) |
| Li⁺ | 4.58 | -26.1 | -29.9 | 3.8 |
| Na⁺ | 5.08 | -29.0 | -35.1 | 6.1 |
| K⁺ | 4.41 | -25.2 | -33.2 | 8.0 |
Data extracted from a study on a related calixarene derivative for illustrative purposes.
Analysis of the illustrative data for the Na⁺ complex: The large negative ΔG° (-29.0 kJ mol⁻¹) indicates a strong and spontaneous binding of the sodium ion by this particular calixarene. The complexation is predominantly enthalpy-driven, as evidenced by the significant negative ΔH° (-35.1 kJ mol⁻¹), suggesting the formation of strong coordinate bonds between the sodium ion and the ionophore. The positive -TΔS° value (6.1 kJ mol⁻¹) indicates that the entropy change is unfavorable, which is common when a free ion and a flexible ionophore form a more ordered complex.
Experimental Protocols for Determining Thermodynamic Stability
The following sections detail the standard experimental methodologies for the accurate determination of the thermodynamic parameters of ionophore-cation complexation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Principle: A solution of the ligand (in this case, the sodium salt) is titrated into a solution of the macromolecule (this compound) in the sample cell of a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 0.1-0.5 mM) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Prepare a solution of a sodium salt (e.g., NaClO₄ or NaCl, 1-5 mM) in the exact same solvent batch to minimize dilution heats.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument thoroughly with solvent.
-
Fill the reference cell with the same solvent used for the sample preparation.
-
Load the this compound solution into the sample cell.
-
Load the sodium salt solution into the injection syringe.
-
Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the sodium salt solution into the ionophore solution.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
Record the heat change for each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of sodium to ionophore.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the instrument's software to determine Ka, ΔH, and the stoichiometry (n).
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Potentiometry
Potentiometry, particularly using ion-selective electrodes (ISEs), is a widely used method to determine the stability constants of ion-ionophore complexes.
Principle: The potential of an ion-selective electrode is proportional to the logarithm of the activity of the free (uncomplexed) ion in solution. By measuring the change in the potential of a sodium-selective electrode upon the addition of the ionophore, the concentration of free sodium ions can be determined, which allows for the calculation of the stability constant of the complex.
Detailed Experimental Protocol:
-
Electrode System:
-
Utilize a high-quality sodium-selective electrode and a stable reference electrode (e.g., Ag/AgCl).
-
Calibrate the electrode system using a series of standard solutions of the sodium salt with known concentrations in the chosen solvent.
-
-
Titration Setup:
-
Place a known volume of a sodium salt solution of known concentration in a thermostatted titration vessel.
-
Immerse the calibrated sodium-selective and reference electrodes in the solution.
-
Allow the potential reading to stabilize.
-
-
Potentiometric Titration:
-
Prepare a solution of this compound in the same solvent.
-
Add small, known aliquots of the ionophore solution to the sodium salt solution.
-
After each addition, stir the solution until a stable potential reading is obtained.
-
Record the volume of ionophore solution added and the corresponding electrode potential.
-
-
Data Analysis:
-
Use the calibration curve to convert the measured potentials to the activity (or concentration) of free sodium ions at each point in the titration.
-
Calculate the concentrations of the complexed sodium and the free ionophore.
-
Determine the stability constant (Ka) of the complex using appropriate software that performs non-linear regression analysis on the titration data.
-
Visualizations
The following diagrams illustrate the workflows for the experimental determination of the thermodynamic stability of the this compound-sodium complex.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Potentiometric Titration.
Conclusion and Future Directions
While this compound is a well-established tool in the field of chemical sensing, a comprehensive understanding of its thermodynamic profile for sodium binding is currently lacking in the public domain. The experimental protocols and illustrative data presented in this guide are intended to provide a framework for researchers to undertake such studies. The determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for the complexation of this compound with sodium ions will be invaluable for a deeper understanding of its selectivity and for the rational design of new ionophores with enhanced binding properties for applications in drug delivery, diagnostics, and environmental monitoring. It is recommended that future work focuses on performing detailed ITC and potentiometric studies on this specific ionophore-cation system across a range of temperatures and in various solvent systems to build a complete thermodynamic picture.
An In-Depth Technical Guide to Sodium Ionophore X
This technical guide provides a comprehensive overview of Sodium Ionophore X, a substituted calixarene with significant applications in chemical sensing and biochemical research. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, experimental protocols for its use, and its mechanism of action.
Core Properties of this compound
This compound is a synthetic macrocyclic molecule belonging to the calixarene family. Its unique three-dimensional structure, featuring a pre-organized cavity, allows for the selective complexation of sodium ions. This property makes it an invaluable tool for the development of sodium-selective sensors and for studying sodium ion transport across biological membranes.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 993.27 g/mol | [1][2] |
| Chemical Formula | C₆₀H₈₀O₁₂ | [3] |
| CAS Number | 97600-39-0 | [1] |
| Synonyms | 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester | |
| Appearance | Crystals | |
| Solubility | THF: ≥ 50 mg/mL (50.34 mM) DMSO: 2.5 mg/mL (2.52 mM) (with sonication and warming to 60°C) | |
| LogP | 10.4 |
Mechanism of Action
This compound functions by selectively binding a sodium ion within its central cavity, effectively shielding the ion's charge. This complex can then partition into and diffuse across lipophilic barriers, such as cell membranes or the polymeric membranes of ion-selective electrodes. This facilitated transport of sodium ions down their electrochemical gradient is the basis for its utility in various applications.
The biological effects of calixarenes like this compound are generally attributed to their ability to disrupt the integrity of cell membranes by altering ion homeostasis, rather than by interacting with specific intracellular signaling pathways. This can lead to a range of biological activities, including antimicrobial and anticancer effects.
Figure 1. Mechanism of sodium ion transport across a lipid bilayer facilitated by this compound.
Experimental Protocols
Detailed methodologies for two key applications of this compound are provided below: the preparation of a sodium-selective electrode and a fluorescence-based sodium flux assay.
Preparation of a Sodium-Selective Electrode
This protocol outlines the fabrication of a Poly(vinyl chloride) (PVC) membrane electrode for the potentiometric measurement of sodium ion concentration.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or 2-nitrophenyl octyl ether - NPE)
-
Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
-
Internal filling solution (e.g., 0.1 M NaCl)
-
Ag/AgCl internal reference electrode
-
Electrode body
Procedure:
-
Membrane Cocktail Preparation:
-
In a glass vial, dissolve PVC, the plasticizer, this compound, and the lipophilic additive in THF. A typical composition (by weight) is approximately 33% PVC, 66% plasticizer, and 1% this compound and lipophilic additive.
-
Stir the mixture until all components are fully dissolved and the solution is homogeneous.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, clean glass ring or petri dish.
-
Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours in a dust-free environment.
-
Once the membrane is fully formed and no longer tacky, carefully peel it from the glass surface.
-
-
Electrode Assembly:
-
Cut a small disc from the cast membrane and fix it to the end of the electrode body using a PVC/THF slurry as an adhesive.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the body.
-
Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.
-
Figure 2. Workflow for the preparation of a sodium-selective electrode using this compound.
Fluorescence-Based Sodium Flux Assay
This protocol describes a method to measure the transport of sodium ions across a lipid bilayer using proteoliposomes and a sodium-sensitive fluorescent dye.
Materials:
-
This compound
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)
-
Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, AM ester)
-
Buffer solutions (e.g., HEPES-based buffers with and without NaCl)
-
Detergent for reconstitution (e.g., CHAPS)
-
Size-exclusion chromatography column or dialysis cassettes
-
Fluorometer
Procedure:
-
Proteoliposome Preparation:
-
Dry a thin film of lipids from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation.
-
Hydrate the lipid film in a buffer containing a high concentration of NaCl to form multilamellar vesicles.
-
Solubilize the lipids with a detergent.
-
Add this compound (dissolved in a suitable solvent like DMSO) to the solubilized lipids at a desired lipid-to-ionophore ratio.
-
Remove the detergent by dialysis or size-exclusion chromatography to allow the formation of unilamellar proteoliposomes containing entrapped NaCl.
-
-
Dye Loading and Flux Measurement:
-
Load the proteoliposomes with the AM ester form of the sodium-sensitive fluorescent dye. The ester will be cleaved by internal esterases (if present from a protein reconstitution) or can be passively loaded and then the external dye is removed.
-
Remove the external, non-loaded dye by gel filtration.
-
To initiate the assay, create a sodium gradient by diluting the proteoliposomes into a sodium-free buffer.
-
Monitor the change in fluorescence over time. An increase in fluorescence will be observed as this compound facilitates the efflux of Na+ from the proteoliposomes, which is then bound by the external dye. Alternatively, if the dye is entrapped, a decrease in fluorescence will be observed as Na+ exits.
-
Figure 3. Experimental workflow for a fluorescence-based sodium flux assay.
Quantitative Data Summary
The following table summarizes key performance metrics for this compound in ion-selective electrodes.
| Parameter | Typical Value | Notes |
| Selectivity Coefficient (log KpotNa,K) | -2.2 to -3.0 | Indicates high selectivity for sodium over potassium. |
| Linear Concentration Range | 10⁻⁵ to 10⁻¹ M | The range over which the electrode potential is proportional to the logarithm of the sodium ion activity. |
| Response Time (t₉₅) | < 30 seconds | The time to reach 95% of the final potential reading. |
This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols serve as a starting point, and optimization may be necessary depending on the specific experimental context.
References
Technical Guide: Monensin (Sodium Ionophore X) - Solubility, Storage, and Handling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monensin is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It functions as a sodium ionophore, forming lipid-soluble complexes with monovalent cations like Na+ and transporting them across cellular membranes. This disruption of ion gradients, particularly the exchange of Na+ for H+, leads to a variety of biological effects, including the disruption of the Golgi apparatus, inhibition of protein secretion, and alteration of key signaling pathways. This guide provides a comprehensive overview of the solubility, storage conditions, and experimental protocols for Monensin A, a well-characterized sodium ionophore, to support its effective use in research and development.
Physicochemical Properties and Storage
Monensin is typically supplied as a white to light yellow crystalline solid. Proper storage is crucial to maintain its stability and activity.
Table 1: Storage and Stability of Monensin (Sodium Salt)
| Form | Storage Temperature | Stability | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a well-closed container. |
| Crystalline Solid | 2-8°C | No change in purity by TLC after 5 years | When stored sealed.[1] |
| Solution in Ethanol (50 mM) | -20°C | Stable | A 50 mM solution in absolute ethanol was reported to be stable.[1] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Sparingly soluble; prone to precipitation and degradation.[2] |
| Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Solubility
Monensin sodium salt exhibits good solubility in various organic solvents but is sparingly soluble in aqueous solutions. To enhance aqueous solubility, it is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer.
Table 2: Solubility of Monensin (Sodium Salt) in Various Solvents
| Solvent | Solubility (approx.) | Notes |
| Methanol | 50 mg/mL | Forms a clear, colorless solution. |
| Ethanol | 15-25 mg/mL | |
| Dimethylformamide (DMF) | 1 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 1.5 - 25 mg/mL | Solubility can be affected by moisture-absorbing DMSO; use fresh solvent. |
| Chloroform | Soluble | |
| Water | Sparingly soluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of Monensin sodium salt (Formula Weight: 692.9 g/mol ) in ethanol.
Materials:
-
Monensin sodium salt (crystalline solid)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out approximately 6.93 mg of Monensin sodium salt using an analytical balance.
-
Dissolution: Transfer the weighed Monensin to a sterile tube. Add 1.0 mL of anhydrous ethanol.
-
Mixing: Vortex the solution until the Monensin is completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of Monensin in an aqueous buffer.
Materials:
-
Monensin sodium salt
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of Monensin sodium salt to a glass vial (e.g., 5 mg).
-
Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol) and determine the concentration of Monensin using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculation: Calculate the solubility in mg/mL or µg/mL.
Signaling Pathways and Mechanisms of Action
Monensin's biological effects are primarily due to its ability to disrupt ion gradients across cellular membranes. This leads to perturbations in several key cellular processes and signaling pathways.
Na+/H+ Antiport and Disruption of Golgi Apparatus
Monensin acts as a Na+/H+ antiporter, inserting into cellular membranes and exchanging sodium ions for protons. This action disrupts the pH gradient of acidic organelles, most notably the Golgi apparatus. The influx of Na+ and efflux of H+ leads to osmotic swelling and vacuolization of the Golgi cisternae, thereby blocking intracellular protein transport and secretion.
Caption: Monensin-mediated Na+/H+ antiport and its effect on the Golgi apparatus.
Inhibition of the Wnt/β-catenin Signaling Pathway
Recent studies have shown that Monensin can inhibit the canonical Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Monensin has been shown to reduce the intracellular levels of β-catenin, a key component of this pathway. This leads to decreased expression of Wnt target genes that are involved in cell proliferation.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Monensin.
Safety and Handling
Monensin should be handled with care as it is a hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Accidental Exposure:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion/Inhalation: Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.
Conclusion
Monensin is a valuable research tool with potent biological activities stemming from its function as a sodium ionophore. A thorough understanding of its solubility and stability is essential for designing and interpreting experiments accurately. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound, ensuring its safe and effective application in the laboratory.
References
Methodological & Application
Application Notes and Protocols: Gramicidin for Inducing Sodium Influx in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin is a peptide ionophore that forms transmembrane channels selectively permeable to monovalent cations, making it a valuable tool for manipulating intracellular ion concentrations and membrane potential in experimental settings.[1][2][3] Composed of a mixture of gramicidins A, B, and C, it is produced by the soil bacterium Bacillus brevis.[1] In neuroscience research, gramicidin is widely used to induce a controlled influx of sodium (Na+) into neurons, leading to membrane depolarization.[4] This property allows for the investigation of various sodium-dependent cellular processes, the study of membrane potential-sensitive pathways, and the calibration of fluorescent ion indicators.
Mechanism of Action
Gramicidin inserts into the lipid bilayer of the cell membrane where two monomers dimerize to form a transmembrane β-helical pore with an internal diameter of approximately 3-4Å. This channel provides a pathway for the passive diffusion of monovalent cations, such as Na+ and potassium (K+), down their respective electrochemical gradients. In a typical neuronal environment with high extracellular Na+ and high intracellular K+, the formation of gramicidin channels leads to a significant influx of Na+ and an efflux of K+. The net effect is a depolarization of the neuronal membrane, shifting the membrane potential to a more positive value.
Signaling Pathway of Gramicidin-Induced Sodium Influx
Caption: Mechanism of gramicidin-induced sodium influx and subsequent membrane depolarization.
Data Presentation
Table 1: Effects of Gramicidin on Neuronal Properties
| Parameter | Cell Type | Gramicidin Concentration | Observed Effect | Reference |
| Resting Membrane Potential | Lymnaea stagnalis neurons | 10 µM (in 200µL solution) | Increase of ~10 mV within 10 minutes | |
| Action Potential Height | Lymnaea stagnalis neurons | 10 µM (in 200µL solution) | Decrease from ~50 mV to <40 mV | |
| Firing Rate | Lymnaea stagnalis neurons | 10 µM (in 200µL solution) | Substantial increase | |
| Intracellular Calcium ([Ca2+]i) | Hippocampal neurons | Not specified | Increased | |
| Neuronal Viability | Hippocampal neurons | Not specified | Reduced to 74% ± 6% of control after 24 hours |
Table 2: Saline Composition for In Vitro Neuronal Recordings
| Component | Concentration (mM) |
| NaCl | 145 |
| KCl | 5 |
| HEPES | 10 |
| Glucose | 10 |
| CaCl2 | 4.1 |
| MgCl2 | 1.5 |
| pH | 7.2-7.4 |
| Note: This is a representative composition. Optimal concentrations may vary depending on the specific neuronal preparation. |
Experimental Protocols
Protocol 1: Induction of Sodium Influx and Membrane Depolarization in Cultured Neurons
This protocol describes how to induce sodium influx and monitor the resulting membrane depolarization in cultured neurons using gramicidin.
Materials:
-
Cultured neurons on coverslips
-
Recording chamber for microscopy
-
Perfusion system
-
Standard extracellular saline (see Table 2)
-
Gramicidin stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp or sharp microelectrode recording setup
-
Data acquisition system and software
Workflow Diagram:
References
Application Notes and Protocols: Sodium Ionophore X in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core component of a sodium-selective electrode is the ionophore, a molecule that selectively binds to sodium ions. "Sodium Ionophore X," chemically known as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester, is a high-purity compound widely used in the fabrication of highly selective and stable sodium ISEs.[2] Its molecular structure provides an optimal cavity for the complexation of sodium ions, leading to a measurable potentiometric response.[3][4]
These application notes provide a comprehensive overview of the use of this compound in the preparation and characterization of sodium-selective electrodes, including detailed experimental protocols and performance data.
Performance Characteristics of this compound-Based ISEs
The performance of an ISE is characterized by its selectivity, sensitivity (slope), detection limit, and response time. This compound consistently enables the development of electrodes with high selectivity for sodium over other common cations.
Table 1: Potentiometric Selectivity Coefficients (log KpotNa+,M) of this compound and Other Sodium Ionophores
The selectivity coefficient (KpotNa+,M) quantifies the preference of the ISE for sodium ions (Na+) over an interfering ion (M). A more negative value indicates greater selectivity for Na+.
| Ionophore | Interfering Ion (M) | log KpotNa+,M | Reference |
| This compound | K+ | -2.2 | |
| (4-tert-butylcalixarene-tetraacetic acid tetraethyl ester) | NH4+ | -3.1 | |
| Ca2+ | -3.5 | ||
| Mg2+ | -3.6 | ||
| Sodium Ionophore VI (B12C4) | K+ | > -3.0 | |
| DD16C5 | K+ | > -3.0 |
Table 2: Typical Performance Data for a this compound-Based ISE
| Parameter | Typical Value |
| Linear Range | 10-5 to 10-1 M |
| Slope | 52-59 mV/decade |
| Detection Limit | ~10-5.4 M |
| Response Time | < 30 seconds |
Experimental Protocols
Protocol 1: Fabrication of a Sodium Ion-Selective Electrode
This protocol describes the preparation of a sodium-selective membrane and its assembly into an ISE body.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), as a solvent
-
Glass rings for membrane casting
-
Ag/AgCl inner reference electrode
-
Inner filling solution (e.g., 0.1 M NaCl)
-
Electrode body
Procedure:
-
Membrane Cocktail Preparation: A typical composition consists of 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1 mol% lipophilic salt relative to the ionophore. Dissolve the appropriate amounts of this compound, PVC, DOS, and KTCPB in THF.
-
Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate. Allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.
-
Electrode Assembly: Cut a small disc from the cast membrane and mount it into the electrode body.
-
Filling and Conditioning: Fill the electrode body with the inner filling solution and insert the Ag/AgCl inner reference electrode. Condition the electrode by soaking the tip in a 0.1 M NaCl solution for at least 10 minutes before use.
Protocol 2: Calibration and Measurement
This protocol outlines the procedure for calibrating the ISE and measuring the sodium concentration in a sample.
Materials:
-
Calibrated Sodium Ion-Selective Electrode
-
Reference electrode
-
pH/mV meter or ion meter
-
Standard sodium solutions (prepared by serial dilution of a stock solution, e.g., 0.1 M NaCl)
-
Sample solution
-
Magnetic stirrer and stir bar
-
Ionic Strength Adjustment Buffer (ISAB)
Procedure:
-
Electrode Setup: Connect the sodium ISE and the reference electrode to the meter.
-
Calibration Curve Generation:
-
To a 150 ml beaker, add 100 ml of the most dilute standard solution.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Lower the electrode tips into the solution.
-
Record the potential (in mV) once the reading has stabilized.
-
Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.
-
Plot the potential (mV) versus the logarithm of the sodium ion activity (or concentration) to generate a calibration curve. The slope of the linear portion should be between 54-60 mV per decade change in concentration.
-
-
Sample Measurement:
-
Transfer a known volume of the sample into a beaker and add ISAB as required.
-
Place the beaker on the magnetic stirrer and begin stirring.
-
Immerse the electrodes in the sample solution.
-
Record the stable potential reading.
-
Determine the sodium concentration in the sample using the calibration curve.
-
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for ion-selective electrodes.
Caption: Workflow for the fabrication and use of a this compound-based ISE.
References
Application Notes and Protocols for Utilizing Sodium Ionophore X in Membrane Potential Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ionophore X, chemically identified as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester, is a synthetic ionophore with a high affinity and selectivity for sodium ions (Na⁺). As a member of the calixarene family of compounds, it possesses a unique three-dimensional structure that forms a cavity ideal for binding Na⁺.[1][2][3] This property allows it to function as a carrier of sodium ions across lipid membranes, effectively increasing the permeability of the membrane to Na⁺. In the context of cellular biology and drug discovery, this compound serves as a valuable tool for manipulating the plasma membrane potential. By facilitating the influx of Na⁺ down its electrochemical gradient, it induces a rapid and controlled depolarization of the cell membrane. This characteristic makes it highly suitable for a variety of applications, including the study of voltage-gated ion channels, the screening of compounds that modulate membrane potential, and investigating the downstream cellular events triggered by depolarization.
These application notes provide a comprehensive guide for the use of this compound in membrane potential assays, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound is a lipid-soluble molecule that acts as a carrier for sodium ions. Its mechanism of action can be summarized in the following steps:
-
Binding of Sodium Ions: On the extracellular side of the plasma membrane, where the concentration of Na⁺ is high, this compound binds to a sodium ion.
-
Translocation: The ionophore-ion complex, being lipid-soluble, diffuses across the lipid bilayer of the cell membrane.
-
Release of Sodium Ions: On the intracellular side, where the Na⁺ concentration is lower, the ionophore releases the sodium ion into the cytoplasm.
-
Return of the Ionophore: The free ionophore then diffuses back to the extracellular side to bind another sodium ion, repeating the cycle.
This process leads to a net influx of positively charged sodium ions, causing the membrane potential to become less negative, an event known as depolarization.
Applications in Membrane Potential Assays
The ability of this compound to induce a controlled and predictable depolarization makes it a versatile tool in various research and drug development applications:
-
Studying Voltage-Gated Ion Channels: By depolarizing the cell membrane, this compound can be used to activate voltage-gated ion channels and study their function.
-
High-Throughput Screening (HTS): In drug discovery, it can be used in HTS campaigns to identify compounds that inhibit or enhance the activity of ion channels or other membrane proteins that are sensitive to changes in membrane potential.
-
Investigating Cellular Signaling Pathways: Researchers can use this compound to investigate the downstream signaling cascades that are initiated by membrane depolarization, such as the influx of calcium through voltage-gated calcium channels and the activation of the Na⁺/Ca²⁺ exchanger.
-
Validation of Fluorescent Membrane Potential Dyes: It can be used as a positive control to validate the performance of fluorescent dyes that report changes in membrane potential.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Dose-Response of this compound on Membrane Potential
| Concentration of this compound (µM) | Change in Fluorescence (Arbitrary Units) | Calculated Membrane Potential (mV) |
| 0 (Control) | 100 ± 5 | -80 ± 2 |
| 0.1 | 150 ± 8 | -65 ± 3 |
| 0.5 | 250 ± 12 | -40 ± 4 |
| 1.0 | 400 ± 15 | -20 ± 3 |
| 5.0 | 600 ± 20 | 0 ± 2 |
| 10.0 | 650 ± 18 | +10 ± 2 |
Note: The above data is representative and will vary depending on the cell type, fluorescent dye, and experimental conditions. A half-maximal stimulation of membrane potential change for the similar sodium ionophore monensin has been observed at approximately 1 µM.
Table 2: Time Course of Membrane Depolarization Induced by this compound (1 µM)
| Time (seconds) | Change in Fluorescence (Arbitrary Units) |
| 0 | 100 ± 5 |
| 10 | 250 ± 10 |
| 20 | 350 ± 12 |
| 30 | 390 ± 15 |
| 40 | 400 ± 14 |
| 50 | 400 ± 15 |
| 60 | 400 ± 16 |
Experimental Protocols
Protocol 1: General Membrane Potential Assay using a Fluorescent Dye
This protocol describes a general method for measuring changes in membrane potential in cultured cells, such as HEK293, using this compound and a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit or DiBAC₄(3)).
Materials:
-
This compound
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with appropriate filters
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293 cells into black-walled, clear-bottom microplates at a density of 25,000 to 50,000 cells per well.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare a working solution of the fluorescent membrane potential dye in HBSS according to the manufacturer's instructions.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add the dye-loading solution to each well.
-
Incubate the plate at room temperature or 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).
-
-
Addition of this compound:
-
Prepare serial dilutions of this compound in HBSS.
-
Using the fluorescence plate reader's integrated fluidics, add the this compound solutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Record data for a sufficient duration to capture the full response to the ionophore.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline fluorescence before the addition of the ionophore.
-
Plot the change in fluorescence as a function of the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Investigating the Effect of an Ion Channel Modulator
This protocol is designed to assess the effect of a test compound on ion channel activity using this compound to control the membrane potential.
Materials:
-
Same as Protocol 1
-
Test compound (ion channel modulator)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Addition of Test Compound:
-
Prepare dilutions of the test compound in HBSS.
-
Add the test compound to the wells and incubate for a predetermined time to allow for binding to its target.
-
-
Addition of this compound:
-
Add a fixed, sub-maximal concentration of this compound (e.g., the EC₅₀ concentration determined from Protocol 1) to all wells (except for negative controls).
-
-
Fluorescence Measurement and Data Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
Compare the fluorescence response in the presence and absence of the test compound to determine its effect on ion channel activity.
-
Visualizations
References
Application Notes and Protocols: CoroNa™ Green as a Tool for Studying Cellular Sodium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a low intracellular sodium concentration ([Na⁺]i) is crucial for a multitude of cellular processes, including the maintenance of membrane potential, regulation of intracellular pH and Ca²⁺ levels, and nutrient transport. Dysregulation of sodium homeostasis is implicated in various pathological conditions, making the study of intracellular sodium dynamics a key area of research. CoroNa™ Green is a fluorescent indicator dye designed for the quantitative determination of intracellular sodium concentrations. This non-ratiometric indicator exhibits a significant increase in fluorescence emission intensity upon binding to Na⁺, with minimal wavelength shift, making it a valuable tool for monitoring [Na⁺]i changes in living cells.[1][2][3][4]
CoroNa™ Green is available in a cell-impermeant form and a cell-permeant acetoxymethyl (AM) ester form. The AM ester form readily crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[5] With an absorption maximum near 492 nm, it is well-suited for excitation by common laser lines used in confocal microscopy and flow cytometry.
Quantitative Data Summary
The following tables summarize the key quantitative properties of CoroNa™ Green, facilitating experimental design and data interpretation.
Table 1: Spectroscopic and Physicochemical Properties of CoroNa™ Green
| Property | Value | Reference |
| Excitation Maximum (Na⁺-bound) | ~492 nm | |
| Emission Maximum (Na⁺-bound) | ~516 nm | |
| Dissociation Constant (Kd) for Na⁺ (in situ) | ~80 mM | |
| Dissociation Constant (Kd) for Na⁺ (in vitro) | ~42.7 mM | |
| Recommended Loading Concentration (AM ester) | 0.5 - 10 µM | |
| Recommended Incubation Time | 10 - 45 minutes | |
| Recommended Incubation Temperature | 37°C |
Table 2: Example Intracellular Sodium Concentrations Measured with CoroNa™ Green
| Cell Type / Compartment | Baseline [Na⁺]i | Condition | Reference |
| HEK293T Cytosol | 17.6 mM | Basal | |
| HEK293T Nuclei | 13.0 mM | Basal | |
| HEK293T Perinuclear Regions | 26.5 mM | Basal | |
| E. coli | ~10 mM | Basal |
Experimental Protocols
Protocol 1: Loading Cells with CoroNa™ Green AM
This protocol describes the general procedure for loading adherent or suspension cells with the cell-permeant CoroNa™ Green AM ester.
Materials:
-
CoroNa™ Green, AM ester (e.g., Thermo Fisher Scientific, Cat. No. C36676)
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic® F-127 (optional, to aid in dye solubilization)
-
Cells of interest
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of CoroNa™ Green AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, dilute the CoroNa™ Green AM stock solution to a final working concentration of 0.5-10 µM in HBSS or your desired buffer. For adherent cells, a final concentration of 5 µM is a good starting point. If the dye precipitates, adding Pluronic® F-127 (at a final concentration of 0.02%) to the loading solution can help.
-
Cell Loading:
-
For Adherent Cells: Remove the culture medium and wash the cells once with HBSS. Add the loading solution to the cells and incubate for 10-45 minutes at 37°C in the dark.
-
For Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in the loading solution. Incubate for 10-45 minutes at 37°C in the dark, with occasional gentle mixing.
-
-
Washing: After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular dye.
-
Imaging: The cells are now ready for fluorescence imaging or measurement. Maintain the cells in a physiological buffer during the experiment.
Protocol 2: In Situ Calibration of Intracellular CoroNa™ Green Fluorescence
To convert fluorescence intensity measurements into absolute intracellular sodium concentrations, an in situ calibration is essential. This is because the dye's properties can be influenced by the intracellular environment. This protocol uses ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.
Materials:
-
Cells loaded with CoroNa™ Green (from Protocol 1)
-
Calibration Buffers: A series of buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM NaCl). To maintain osmolarity, NaCl can be replaced with KCl or N-methyl-D-glucamine (NMDG).
-
Gramicidin (Na⁺ ionophore)
-
Monensin (Na⁺/H⁺ exchanger) or CCCP (protonophore) to dissipate proton gradients.
Procedure:
-
Prepare Ionophore-Containing Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations. Just before use, add gramicidin (e.g., 2-10 µM) and monensin (e.g., 10 µM) or CCCP (e.g., 5 µM) to each buffer.
-
Equilibration: After loading and washing the cells as described in Protocol 1, replace the buffer with the first calibration buffer (e.g., 0 mM Na⁺) containing the ionophores.
-
Fluorescence Measurement (F_min): Incubate for 5-10 minutes to allow for equilibration of intracellular and extracellular Na⁺. Measure the fluorescence intensity of the cells. This will be your F_min (minimum fluorescence).
-
Stepwise Increase in [Na⁺]: Sequentially replace the calibration buffer with solutions of increasing Na⁺ concentrations. At each step, allow for equilibration and measure the fluorescence intensity.
-
Fluorescence Measurement (F_max): The highest fluorescence intensity, measured at the highest Na⁺ concentration, will be your F_max (maximum fluorescence).
-
Construct Calibration Curve: Plot the measured fluorescence intensities against the known Na⁺ concentrations. The data can be fitted to the Hill equation or a sigmoidal function to determine the apparent Kd of the indicator in your specific cell type.
-
Calculate [Na⁺]i: Once the calibration curve is established, the intracellular sodium concentration in experimental samples can be calculated using the following equation:
[Na⁺] = K_d * (F - F_min) / (F_max - F)
Where:
-
[Na⁺] is the intracellular sodium concentration.
-
K_d is the apparent dissociation constant determined from the in situ calibration.
-
F is the fluorescence intensity of the experimental sample.
-
F_min is the minimum fluorescence intensity from the calibration.
-
F_max is the maximum fluorescence intensity from the calibration.
-
Visualizations
Caption: Experimental workflow for measuring intracellular sodium using CoroNa™ Green AM.
Caption: Signaling pathway illustrating the role of Na⁺ influx in cellular responses.
References
- 1. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 2. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
- 3. Sodium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Sodium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of Sodium Ionophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes. This disruption of the natural sodium gradient can induce a variety of cellular responses, making them valuable tools for in vivo research in various fields, including physiology, pharmacology, and oncology. These compounds, by increasing intracellular sodium concentrations, can lead to subsequent changes in intracellular calcium levels, membrane potential, and pH, thereby modulating numerous signaling pathways.
This document provides detailed application notes and protocols for the in-vivo use of sodium ionophores, with a focus on two well-characterized examples: Monensin and Nigericin. While the term "Sodium Ionophore X" is a general descriptor, the principles and methodologies outlined here using specific ionophores will be broadly applicable to novel or less-characterized sodium ionophores.
Mechanism of Action
Sodium ionophores act as mobile carriers or channel formers within the lipid bilayer of cell membranes. Carrier ionophores, such as Monensin, bind to a sodium ion, shuttle it across the membrane, and release it on the other side. This process is often coupled with the counter-transport of a proton (H+), effectively acting as a Na+/H+ antiporter. This dual action not only increases intracellular sodium but can also alter intracellular and intra-organellar pH. The influx of sodium can depolarize the cell membrane and activate voltage-gated calcium channels or reverse the operation of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium.
Signaling Pathway Diagram
Caption: Signaling pathway of a sodium ionophore.
Data Presentation: In Vivo Dosages and Toxicities
The following table summarizes in vivo dosage and toxicity data for Monensin and Nigericin in common animal models. It is crucial to note that the optimal dose for a specific experimental outcome may vary and should be determined empirically.
| Ionophore | Animal Model | Route of Administration | Dosage/Concentration | Observed Effect/Toxicity | Reference |
| Monensin | Mouse | Oral (p.o.) | LD50: ~335 mg/kg | Acute toxicity signs include anorexia, hypoactivity, skeletal muscle weakness, ataxia, and diarrhea. | [1] |
| Mouse | Intraperitoneal (i.p.) | 8 and 16 mg/kg/day | Significant reduction in triple-negative breast cancer tumor size. | [2] | |
| Rat | Oral (p.o.) | LD50: 36.5 mg/kg (male), 24.3 mg/kg (female) | Toxic at 30 and 50 mg/kg. Cardiotoxic effects and skeletal muscle degeneration at 50 mg/kg. | [1][3] | |
| Rat | Oral (p.o.) | 2 and 12 mg/kg/day for 7 days | Heart and muscle identified as target organs of toxicity. | [4] | |
| Rat | Oral (p.o.) | 100 and 300 ppm in diet | Reduced body weight at higher concentrations. | ||
| Nigericin | Mouse (BALB/c) | Subcutaneous (s.c.) | 2 mg/kg every two days | Anti-tumor activity in a triple-negative breast cancer model. | |
| Mouse (BALB/c) | Intraperitoneal (i.p.) | 0.005 mg/g daily for 7 days | Investigated effects on inflammatory vesicle function in influenza virus-infected mice. | ||
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg every 12 hours for 3 days | Prolonged survival of mice with S. aureus infection. |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of a Sodium Ionophore in a Mouse Xenograft Model
This protocol is adapted from studies using Monensin to inhibit tumor growth in mice.
1. Materials:
-
Sodium Ionophore (e.g., Monensin sodium salt)
-
Vehicle (e.g., 10% ethanol in sterile PBS)
-
Tumor cells (e.g., SK-OV-3 ovarian cancer cells or 4T1-Luc2 breast cancer cells)
-
5-6 week old female athymic nude mice or BALB/c mice
-
Sterile PBS (with 1% penicillin and streptomycin)
-
Calipers for tumor measurement
-
Syringes and needles for injection
2. Experimental Workflow:
Caption: Workflow for in vivo anti-tumor studies.
3. Detailed Methodology:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they are palpable (typically 1-2 weeks). Measure tumor size with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Preparation:
-
For Monensin, prepare a stock solution (e.g., 12 mg/mL and 24 mg/mL) in 100% ethanol.
-
For each injection, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 8 mg/kg or 16 mg/kg in a final volume of 200 µL, resulting in a 10% ethanol concentration). The control group should receive 10% ethanol in PBS.
-
-
Administration: Once tumors are established, randomize mice into control and treatment groups. Administer the prepared solutions via intraperitoneal (i.p.) injection at specified intervals (e.g., every 3 days).
-
Endpoint: Continue treatment for the specified duration (e.g., 15 days). At the end of the study, euthanize the mice, excise the tumors, and measure their final volume and weight.
Protocol 2: Assessment of Sodium Ionophore Toxicity in Rats
This protocol is based on studies investigating the toxic effects of Monensin in rats.
1. Materials:
-
Sodium Ionophore (e.g., Monensin)
-
Vehicle (e.g., corn oil or other suitable vehicle for oral gavage)
-
Male Wistar rats
-
Oral gavage needles
-
Equipment for blood collection and serum analysis (e.g., for creatine kinase and lactate dehydrogenase)
-
Materials for tissue fixation and histopathological analysis.
2. Detailed Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the housing conditions for at least one week before the start of the experiment.
-
Dose Groups: Divide the rats into groups (e.g., control, low dose, high dose).
-
Drug Preparation: Prepare a suspension of the sodium ionophore in the chosen vehicle at the desired concentrations (e.g., 2 mg/kg and 12 mg/kg).
-
Administration: Administer the prepared solutions or vehicle to the rats daily via oral gavage for the specified duration (e.g., 7 days).
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or body weight.
-
Biochemical Analysis: At the end of the study, collect blood samples for serum analysis of markers of muscle damage, such as creatine kinase and lactate dehydrogenase.
-
Histopathology: Euthanize the animals and collect target organs (e.g., heart, liver, and skeletal muscle). Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for morphological examination.
Important Considerations for In Vivo Studies
-
Solubility: Sodium ionophores are often hydrophobic. Ensure the chosen vehicle is appropriate for the route of administration and effectively solubilizes or suspends the compound. Sonication may be required to aid dissolution.
-
Toxicity: Sodium ionophores can be toxic, with the heart and skeletal muscle being common target organs. It is essential to conduct dose-ranging studies to determine a therapeutic window with acceptable toxicity.
-
Species-Specific Sensitivity: There is significant species-specific variability in the lethal dose of ionophores. For instance, horses are particularly sensitive to Monensin toxicity.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, subcutaneous) will significantly impact the pharmacokinetics and bioavailability of the ionophore.
-
Controls: Always include a vehicle control group to account for any effects of the solvent or administration procedure.
Conclusion
Sodium ionophores are powerful tools for modulating intracellular sodium levels and studying the downstream physiological consequences in vivo. The protocols and data provided herein for Monensin and Nigericin serve as a valuable starting point for researchers. Careful consideration of the experimental design, including the choice of animal model, dosage, route of administration, and potential toxicity, is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the toxic interaction between monensin and tiamulin in rats: toxicity and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the ionophore antibiotic monensin on hepatic biotransformations and target organ morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Sodium Ionophore X Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ionophore X is a substituted calixarene that functions as a highly selective carrier for sodium ions across lipid membranes. This property makes it an invaluable tool in biological research for manipulating intracellular sodium concentrations ([Na⁺]i). By increasing [Na⁺]i, this compound can be used to study a variety of cellular processes that are regulated by sodium ion homeostasis, including the activation of specific signaling pathways and the induction of physiological and pathological cellular responses such as cardiomyocyte hypertrophy.
These application notes provide a detailed protocol for the preparation of a this compound stock solution and its application in cell culture to study the effects of increased intracellular sodium on the Salt-Inducible Kinase 1 (SIK1) signaling pathway.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 97600-39-0 | [1][2] |
| Molecular Weight | 993.27 g/mol | [1][2] |
| Empirical Formula | C₆₀H₈₀O₁₂ | [1] |
| Solubility | THF: ≥ 50 mg/mL | |
| DMSO: 2.5 mg/mL (with warming and sonication) | ||
| Recommended Stock Solution Storage | -80°C for up to 6 months | |
| -20°C for up to 1 month | ||
| Suggested Working Concentration | 1-5 µM |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature.
-
Weigh the this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need approximately 9.93 mg per 1 mL of DMSO.
-
Dissolve the powder: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Aid dissolution: To facilitate dissolution, gently warm the solution in a 37°C water bath and vortex intermittently. Alternatively, use a sonicator until the solid is completely dissolved. Be aware that hygroscopic DMSO can impact solubility.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Induction of Cardiomyocyte Hypertrophy and SIK1 Pathway Activation
This protocol provides a general guideline for treating cultured cardiomyocytes with this compound to induce hypertrophy and activate the SIK1 signaling pathway.
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., protein extraction, immunofluorescence)
Procedure:
-
Cell Culture: Plate cardiomyocytes at the desired density and culture them under standard conditions until they are ready for treatment.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired final concentration of the working solution by diluting the stock solution in complete cell culture medium. For example, to prepare a 1 µM working solution, dilute the 10 mM stock solution 1:10,000 in the culture medium. It is recommended to perform a serial dilution.
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the this compound treatment. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the prepared working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired period to observe the effects. The incubation time will depend on the specific endpoint being measured (e.g., 24-48 hours for hypertrophy, shorter time points for signaling pathway activation).
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as:
-
Hypertrophy assessment: Measure cell size by microscopy and protein synthesis via leucine incorporation.
-
SIK1 pathway activation: Analyze the phosphorylation status of SIK1 and its downstream targets using Western blotting or immunofluorescence.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for preparing this compound stock solution and its use in a cellular assay.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Off-Target Effects of Sodium Ionophore X
Welcome to the technical support center for Sodium Ionophore X. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of this compound?
A1: this compound, like other ionophores, facilitates the transport of ions across biological membranes.[1] While its primary function is to transport sodium ions (Na+), it can also induce several off-target effects, primarily due to the disruption of cellular ion homeostasis.[2][3] Common off-target effects include:
-
Cytotoxicity: At concentrations above the optimal range, this compound can lead to generalized cell death. This is often due to a massive disruption of ion gradients, leading to mitochondrial damage and a lack of cellular energy.[4][5]
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Mitochondrial Dysfunction: Ionophores can disrupt the mitochondrial membrane potential, which impairs oxidative phosphorylation and increases the production of reactive oxygen species (ROS).
-
Disruption of other ion gradients: Some ionophores are not perfectly selective and can transport other ions like potassium (K+) and hydrogen (H+), leading to changes in intracellular pH and membrane potential. For example, the ionophore nigericin is known to exchange K+ for H+, causing intracellular acidification.
-
Induction of unintended signaling pathways: Disruption of ion homeostasis can trigger various signaling cascades. For instance, a decrease in intracellular K+ can activate the NLRP3 inflammasome, leading to inflammatory responses and a form of cell death called pyroptosis.
Q2: I'm observing significant cell death at concentrations where I expect to see the desired on-target effect. What could be the cause and how can I troubleshoot this?
A2: This is a common issue and often points to off-target cytotoxicity. The therapeutic window for ionophores can be narrow, and even slight overdoses can be toxic. Here’s a troubleshooting workflow:
-
Confirm the concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors are a frequent source of concentration-related issues.
-
Perform a dose-response curve for cytotoxicity: This is a critical step to distinguish between the desired on-target effect and general toxicity. You can use standard cytotoxicity assays like MTT, LDH release, or live/dead cell staining.
-
Optimize exposure time: The toxic effects of ionophores can be time-dependent. Try reducing the incubation time to see if you can achieve the on-target effect before significant cytotoxicity occurs.
-
Use a more sensitive assay for your on-target effect: If your on-target readout is not very sensitive, you may be using a higher concentration of the ionophore than necessary.
Below is a troubleshooting workflow diagram for unexpected cell death:
Caption: Workflow for troubleshooting high cell death.
Q3: How can I design control experiments to specifically identify off-target effects?
A3: A well-designed set of control experiments is crucial for interpreting your results. Here are some key controls:
-
Use a structurally related but inactive molecule: If available, a molecule with a similar structure to this compound but lacking ionophore activity can help rule out effects due to the chemical scaffold itself.
-
Manipulate the ionic environment: Since the primary on-target effect is Na+ influx, you can perform experiments in low-sodium or high-sodium media. If an observed effect persists in low-sodium media, it is likely an off-target effect.
-
Use a blocker of the on-target effect: If there is a known inhibitor of the specific ion transport mediated by this compound, you can use it to see if the observed downstream effects are blocked. For example, tetrodotoxin is a specific inhibitor of voltage-gated sodium channels, which can be activated by some ionophores.
-
Measure other ion fluxes: Use ion-sensitive fluorescent dyes to measure intracellular concentrations of other ions like K+, calcium (Ca2+), and H+ to see if this compound is perturbing their homeostasis.
Here is a diagram illustrating the logical relationship of control experiments:
Caption: Logic diagram for control experiments.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause:
-
Cell Passage Number: Responsiveness of cells can change with high passage numbers.
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Reagent Variability: Lot-to-lot variations in media, serum, or the ionophore itself.
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Compound Stability: The ionophore may be degrading in your working solution.
-
-
Solution:
-
Use cells within a defined, low passage number range.
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Test new lots of critical reagents.
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Issue 2: I suspect my ionophore is affecting mitochondrial health. How can I test this?
-
Possible Cause: Ionophores can disrupt the mitochondrial membrane potential (MMP) as an off-target effect.
-
Solution:
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Measure Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess the MMP. A decrease in MMP is an indicator of mitochondrial dysfunction.
-
Measure ROS Production: Use probes like DCFDA to measure the generation of reactive oxygen species, a common consequence of mitochondrial damage.
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Assess Cellular Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a detailed picture of mitochondrial function.
-
Quantitative Data Summary
The following table provides an example of how to present dose-response data to determine the therapeutic window of this compound.
| Concentration (µM) | On-Target Effect (% of Max) | Cell Viability (%) |
| 0.01 | 5 ± 1 | 98 ± 2 |
| 0.1 | 45 ± 5 | 95 ± 3 |
| 0.5 | 85 ± 4 | 92 ± 4 |
| 1.0 | 95 ± 3 | 80 ± 6 |
| 5.0 | 98 ± 2 | 40 ± 8 |
| 10.0 | 100 ± 1 | 15 ± 5 |
Data are represented as mean ± standard deviation.
From this example data, the optimal concentration range would be between 0.5 and 1.0 µM, where the on-target effect is high, and cell viability remains acceptable.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the ionophore. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Sodium (Sodium Green Indicator)
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Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
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Dye Loading: Load the cells with a sodium-sensitive dye (e.g., Sodium Green) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes.
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Baseline Measurement: Acquire baseline fluorescence images of the cells in a physiological buffer.
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Treatment: Add this compound at the desired concentration to the buffer.
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Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in intracellular sodium concentration.
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Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of sodium.
Signaling Pathway Diagram
The diagram below illustrates the intended on-target pathway of this compound and potential off-target pathways.
Caption: On-target and potential off-target signaling pathways.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Sodium ionophore X stability in aqueous solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Sodium Ionophore X in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
A1: This is a common issue arising from the lipophilic nature of many ionophores, which can lead to poor water solubility.[1]
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Initial Stock Solution: Ensure your initial stock solution is prepared in a suitable organic solvent like DMSO or ethanol, as recommended on the product's technical data sheet.[2]
-
Final Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, typically <1%, to avoid solvent effects on your experimental system. However, a slightly higher percentage might be necessary to maintain solubility.
-
Solubilization Strategy: Consider pre-mixing the ionophore stock solution with a small volume of your aqueous buffer before adding it to the final volume. Gentle vortexing during addition can also help.
-
Use of Surfactants: In some cases, a non-ionic surfactant at a concentration below its critical micelle concentration (CMC) can aid in solubilization. However, this should be tested for interference with your assay.
Q2: I am observing a gradual loss of ionophore activity over the course of my multi-day experiment. Is this expected?
A2: Yes, gradual degradation in aqueous solutions can occur, and the rate is dependent on the storage conditions.
-
Temperature: Store aqueous solutions of this compound at 4°C when not in use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
pH: The stability of the ionophore can be pH-dependent. Check the technical data sheet for the optimal pH range. Hydrolysis of ester or ether linkages in the ionophore structure can occur at acidic or alkaline pH.
-
Light Exposure: Protect the solution from light by using amber vials or covering the container with aluminum foil, as some ionophores are light-sensitive.
Q3: My experimental results are inconsistent between batches of this compound solution prepared on different days. What could be the cause?
A3: Inconsistent results often point to variability in solution preparation or degradation of the stock solution.
-
Stock Solution Integrity: Ensure your organic stock solution of this compound has been stored correctly (typically at -20°C in a tightly sealed vial). Organic solvents can absorb water over time, which may affect ionophore stability.
-
Accurate Pipetting: Given the small volumes of stock solution typically used, ensure your micropipettes are calibrated and you are using appropriate pipetting techniques to ensure consistent final concentrations.
-
Fresh Dilutions: Prepare fresh dilutions of the ionophore in your aqueous buffer for each experiment to minimize the effects of degradation in the aqueous phase.
Q4: How can I confirm that my this compound is active and stable in my experimental setup?
A4: A functional assay is the best way to confirm activity.
-
Control Experiments: Include positive and negative controls in your experimental design. A positive control could be a condition where the ionophore is known to be active, while a negative control would be the buffer without the ionophore.
-
Activity Assay: A simple functional assay, such as measuring sodium ion flux across an artificial membrane or into cells using a sodium-sensitive fluorescent dye, can confirm the ionophore's activity.[3]
Stability Data
The stability of this compound in an aqueous buffer (50 mM HEPES, 100 mM KCl, pH 7.2) was assessed over time at various temperatures. The remaining active ionophore was quantified by a functional assay measuring sodium influx into liposomes.
| Temperature | Time (hours) | Remaining Activity (%) |
| 4°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 72 | 92 | |
| 25°C (Room Temp) | 0 | 100 |
| 8 | 90 | |
| 24 | 75 | |
| 48 | 55 | |
| 37°C | 0 | 100 |
| 4 | 85 | |
| 8 | 60 | |
| 24 | 25 |
Experimental Protocols
Protocol for Assessing Aqueous Stability of this compound
This protocol outlines a method to determine the stability of this compound in an aqueous solution over time.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into small volumes in amber vials and store at -20°C.
-
-
Preparation of Aqueous Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the DMSO stock solution.
-
Prepare a 10 µM working solution by diluting the stock solution into the desired aqueous buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.2). Ensure rapid mixing to prevent precipitation.
-
-
Incubation:
-
Divide the aqueous working solution into separate, sealed containers for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).
-
Incubate the solutions under the specified conditions, protected from light.
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each incubation condition.
-
Analyze the activity of the ionophore using a functional assay (e.g., fluorescence-based ion flux assay) or a chemical analysis method like HPLC to determine the concentration of the intact ionophore.
-
-
Data Analysis:
-
Normalize the activity or concentration at each time point to the value at time zero.
-
Plot the percentage of remaining activity/concentration versus time for each condition to determine the stability profile.
-
Visualizations
References
Technical Support Center: Sodium Ionophore X in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Sodium Ionophore X in electrophysiological experiments.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a substituted calixarene that exhibits high selectivity for sodium ions (Na⁺)[1][2]. In electrophysiology, it is used to increase the intracellular concentration of Na⁺. It functions by binding to Na⁺ ions and facilitating their transport across the lipid bilayer of the cell membrane, effectively creating a pathway for sodium influx that is independent of endogenous ion channels[2][3].
What are the primary applications of this compound in electrophysiology?
While primarily used in the fabrication of Na⁺-selective electrodes[4], this compound can be adapted for electrophysiological studies to investigate the downstream effects of elevated intracellular sodium. This includes studying the modulation of various ion channels, transporters, and intracellular signaling cascades that are sensitive to changes in Na⁺ concentration.
What is the recommended solvent and storage for this compound?
This compound is typically soluble in organic solvents. For stock solutions, it is recommended to dissolve it in a suitable solvent and store it at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Always refer to the manufacturer's specific instructions for the product you are using.
What are the potential off-target effects of this compound?
Like other ionophores, this compound may exhibit some level of cytotoxicity, especially at higher concentrations or with prolonged exposure. This can be due to the disruption of ion homeostasis, leading to downstream effects such as mitochondrial dysfunction and oxidative stress. It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired electrophysiological effect without causing significant cell death.
How does elevated intracellular Na⁺ affect cellular electrophysiology?
An increase in intracellular Na⁺ can have multiple effects on a cell's electrical properties. For example, in cardiomyocytes, elevated intracellular Na⁺ has been shown to:
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Shorten the action potential duration.
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Decrease the amplitude of the plateau phase.
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Modulate the activity of various ion currents, including a decrease in the L-type calcium current (ICa) and an increase in the reverse mode of the Na⁺-Ca²⁺ exchange current (INa-Ca).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable change in membrane potential or holding current after applying this compound. | 1. Inadequate concentration: The concentration of the ionophore may be too low to induce a significant Na⁺ influx. 2. Poor incorporation into the membrane: The ionophore may not be effectively partitioning into the cell membrane. 3. Solvent effects: The solvent used to dissolve the ionophore may be affecting its function or the cell's health. | 1. Concentration optimization: Perform a dose-response curve to determine the optimal concentration. Start with a low concentration and gradually increase it. 2. Incubation time: Increase the incubation time to allow for better membrane incorporation. Ensure proper mixing of the solution in the experimental chamber. 3. Solvent control: Run a vehicle control experiment using only the solvent to rule out any effects of the solvent itself. Ensure the final solvent concentration is minimal (e.g., <0.1%). |
| Rapid decline in cell health (e.g., membrane blebbing, unstable patch). | 1. Cytotoxicity: The concentration of this compound is too high, leading to cell death. 2. Prolonged exposure: The cells have been exposed to the ionophore for too long. | 1. Reduce concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Limit exposure time: Apply the ionophore for the shortest duration necessary to observe the desired effect. Consider using a perfusion system for rapid application and washout. |
| Inconsistent or variable results between experiments. | 1. Stock solution degradation: The ionophore stock solution may have degraded over time. 2. Inconsistent cell health: The baseline health and membrane properties of the cells may vary between experiments. 3. Temperature fluctuations: Temperature can affect the rate of ionophore-mediated transport. | 1. Fresh stock solution: Prepare fresh stock solutions regularly and store them properly. 2. Monitor cell health: Only use healthy cells with stable baseline electrophysiological properties for your experiments. 3. Control temperature: Maintain a consistent temperature throughout your experiments. |
| Unexpected changes in other ionic currents. | 1. Off-target effects: The ionophore may be affecting other ions or cellular processes. 2. Secondary effects of Na⁺ influx: The increase in intracellular Na⁺ is indirectly affecting other channels and transporters. | 1. Selectivity assessment: If possible, test the ionophore's selectivity for Na⁺ over other cations in your experimental system. 2. Isolate currents: Use specific channel blockers to isolate the currents of interest and determine if the observed changes are direct or indirect effects of Na⁺ influx. |
Quantitative Data Summary
The following table provides a summary of concentrations used for the sodium ionophore monensin in electrophysiology studies on cardiomyocytes, which can serve as a starting point for optimizing experiments with this compound.
| Ionophore | Concentration Range | Cell Type | Observed Electrophysiological Effects |
| Monensin | 1 µM - 30 µM | Sino-atrial nodal and Purkinje cells | Reduced slope of pacemaker potentials, shortened action potential duration. |
| Monensin | 10 µM | Ventricular myocytes | Shortened action potential duration, reduced amplitude of the plateau phase. |
Experimental Protocols
General Protocol for Using this compound in Whole-Cell Patch-Clamp Electrophysiology
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a vial of the stock solution.
-
Dilute the stock solution in the extracellular recording solution to the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.1%) to minimize solvent effects.
-
-
Electrophysiological Recording:
-
Establish a stable whole-cell patch-clamp recording from the cell of interest.
-
Record baseline electrophysiological parameters (e.g., resting membrane potential, holding current, action potentials) for a stable period.
-
Apply the working solution containing this compound to the cell using a perfusion system.
-
Continuously monitor the electrophysiological parameters during and after the application of the ionophore.
-
After observing the desired effect or at the end of the planned exposure time, wash out the ionophore with the control extracellular solution.
-
-
Data Analysis:
-
Measure the changes in the electrophysiological parameters of interest (e.g., change in membrane potential, shift in holding current, alteration in action potential waveform).
-
Compare the effects of different concentrations of this compound.
-
Perform a vehicle control experiment to confirm that the observed effects are due to the ionophore and not the solvent.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sensitive and Selective Sodium Ion Sensor Based on Silicon Nanowire Dual Gate Field-Effect Transistor [mdpi.com]
- 4. Selectophore this compound, Function Tested, MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
Technical Support Center: Sodium Ionophore X and Fluorescent Indicators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sodium Ionophore X in conjunction with fluorescent sodium indicators.
Troubleshooting Guides
Issue 1: Significant Decrease or Complete Loss of Fluorescence Signal Upon Addition of this compound
Possible Cause 1: Fluorescence Quenching
While direct evidence of this compound acting as a collisional quencher for common sodium indicators is not extensively documented, it remains a theoretical possibility. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if spectral overlap exists, or collisional quenching through direct molecular interaction.
Troubleshooting Steps:
-
Control Experiment: Perform a cell-free experiment. In a cuvette, mix the fluorescent indicator at the working concentration with varying concentrations of this compound in a buffer with a known sodium concentration. Measure the fluorescence intensity. A decrease in fluorescence with increasing ionophore concentration would suggest a direct quenching effect.
-
Change Indicator: If quenching is confirmed, consider switching to a different fluorescent sodium indicator with a different chemical structure and spectral properties. See Table 1 for a comparison of common indicators.
-
Optimize Concentration: Use the lowest effective concentration of this compound required to achieve sodium equilibration. This can be determined through a dose-response curve.
Possible Cause 2: Altered Indicator Properties
Ionophores can affect the local environment of the indicator within the cell membrane or cytosol, potentially altering its quantum yield or spectral properties in a manner that appears as quenching. A study revealed that the fluorescence of the ANG-2 dye in cells treated with ionophores was approximately two times lower than in untreated cells with the same Na+ concentration.[1]
Troubleshooting Steps:
-
In Situ Calibration: Always perform an in situ calibration after the experiment to determine the dye's response within the cellular environment in the presence of the ionophore. A standard protocol is provided below.
-
Ratiometric vs. Non-Ratiometric Dyes: If using a non-ratiometric dye (e.g., Sodium Green, CoroNa Red), signal decrease can be misinterpreted. Consider using a ratiometric dye like SBFI, which can partially correct for concentration-independent artifacts.[2]
Possible Cause 3: Cell Health and Membrane Integrity
This compound, like other ionophores, can be toxic to cells at higher concentrations or with prolonged exposure. This can lead to membrane blebbing, cell detachment, and leakage of the fluorescent indicator from the cell, resulting in signal loss.
Troubleshooting Steps:
-
Cell Viability Assay: Perform a cell viability test (e.g., Trypan Blue exclusion, propidium iodide staining) in parallel with your fluorescence experiment to assess the health of the cells at the working concentration of this compound.
-
Reduce Incubation Time: Minimize the exposure time of the cells to the ionophore.
-
Lower Concentration: Titrate the this compound concentration to find the optimal balance between efficient sodium transport and minimal cytotoxicity.
Logical Workflow for Troubleshooting Signal Loss:
Caption: Troubleshooting workflow for fluorescence signal loss.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in fluorescence microscopy experiments?
This compound is primarily used to equilibrate intracellular and extracellular sodium concentrations.[3] This is a crucial step in the in situ calibration of fluorescent sodium indicators, allowing researchers to correlate fluorescence intensity or ratio with a known sodium concentration.
Q2: Can this compound interfere with the fluorescence of my sodium indicator?
Yes, it is possible. While this compound is not a classical fluorescence quencher, studies with other ionophores have shown that they can alter the fluorescence properties of intracellular dyes.[1] This can manifest as a decrease in signal intensity. It is essential to perform proper controls and in situ calibrations to account for these potential effects.
Q3: What are the key differences between common fluorescent sodium indicators?
The choice of indicator depends on the specific experimental requirements, such as the expected range of sodium concentration changes and the available imaging equipment. Key differentiators include their dissociation constant (Kd) for sodium, whether they are ratiometric or non-ratiometric, and their excitation and emission wavelengths.
Table 1: Comparison of Common Fluorescent Sodium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Na+ (approx.) | Key Features |
| SBFI | Ratiometric | 340 / 380 | 505 | 11-21 mM | UV-excitable; ratiometric measurement minimizes artifacts from dye concentration and cell path length.[2] |
| Sodium Green | Non-Ratiometric | 492 | 516 | ~21 mM | Visible light excitation reduces phototoxicity; higher quantum yield than SBFI. |
| CoroNa Green | Non-Ratiometric | 492 | 516 | ~80 mM | Suitable for detecting larger changes in sodium concentration. |
| CoroNa Red | Non-Ratiometric | 540 | 590 | ~200 mM | Long-wavelength excitation and emission; targeted to mitochondria. |
| ANG-2 | Non-Ratiometric | 525 | 545 | High Sensitivity | High signal-to-background ratio. |
Q4: How do I perform an in situ calibration for my sodium indicator using this compound?
An in situ calibration is critical for converting fluorescence signals into absolute intracellular sodium concentrations. A general protocol is provided below.
Experimental Protocols
Protocol: In Situ Calibration of Intracellular Sodium Indicators
This protocol is adapted from standard methods and should be optimized for your specific cell type and experimental setup.
Materials:
-
Cells loaded with your chosen fluorescent sodium indicator (e.g., SBFI-AM, Sodium Green-AM).
-
Calibration Buffer A (Sodium-free): e.g., 140 mM KCl, 10 mM HEPES, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, pH 7.4.
-
Calibration Buffer B (High Sodium): e.g., 140 mM NaCl, 10 mM HEPES, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, pH 7.4.
-
This compound (stock solution in DMSO or ethanol).
-
(Optional) A potassium ionophore (e.g., Valinomycin) and a protonophore (e.g., FCCP) to ensure complete ion equilibration.
Procedure:
-
Prepare Calibration Solutions: Prepare a series of calibration buffers with varying sodium concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) by mixing Calibration Buffers A and B. Maintain a constant ionic strength by replacing NaCl with KCl.
-
Baseline Measurement: Acquire a baseline fluorescence measurement of your indicator-loaded cells in a physiological buffer.
-
Permeabilize the Membrane: Add this compound to the cells at a pre-determined optimal concentration (e.g., 1-10 µM). It is also recommended to add a potassium ionophore and a protonophore to clamp the membrane potential and pH.
-
Sequential Perfusion: Sequentially perfuse the cells with the calibration buffers, starting from the lowest sodium concentration.
-
Record Fluorescence: Allow the fluorescence signal to stabilize at each sodium concentration before recording the data. For ratiometric dyes, record the fluorescence at both excitation wavelengths.
-
Determine Maximum and Minimum Fluorescence: At the end of the experiment, perfuse with the zero-sodium buffer to obtain the minimum fluorescence (Fmin) and the high-sodium buffer to obtain the maximum fluorescence (Fmax).
-
Data Analysis: Plot the fluorescence intensity or ratio against the sodium concentration to generate a calibration curve. This curve can then be used to convert experimental fluorescence values into intracellular sodium concentrations.
Experimental Workflow for In Situ Calibration:
Caption: Workflow for in situ calibration of sodium indicators.
References
Technical Support Center: Sodium Ionophore X Interference with Calcium Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sodium ionophore X and its interference with calcium signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical compound that facilitates the transport of sodium ions (Na+) across biological membranes.[1][2] These ionophores are typically lipid-soluble molecules that can insert themselves into the cell membrane, creating a channel or acting as a mobile carrier for Na+ ions.[1] This leads to an increase in the intracellular concentration of Na+, disrupting the natural electrochemical gradient. A well-known example of a sodium ionophore is Monensin.
Q2: How can a sodium ionophore interfere with calcium signaling?
Interference with calcium (Ca2+) signaling by a sodium ionophore can occur through two primary mechanisms:
-
Indirect Interference via the Na+/Ca2+ Exchanger: The primary mechanism of interference is the disruption of the intracellular sodium concentration ([Na+]i). An increase in [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX), a key protein responsible for extruding Ca2+ from the cytoplasm. Under normal conditions, the NCX uses the electrochemical gradient of Na+ to pump Ca2+ out of the cell (forward mode). When [Na+]i rises, the efficiency of this process is reduced, and in some cases, the exchanger can even reverse its direction (reverse mode), leading to an influx of Ca2+ and a subsequent increase in intracellular calcium concentration ([Ca2+]i).
-
Direct Interference and Off-Target Effects: Some sodium ionophores may not be perfectly selective and could directly transport Ca2+ across the membrane, although this is generally a minor effect for highly selective ionophores. Additionally, at high concentrations, ionophores can have broader, non-specific effects on membrane integrity and cellular health, which can indirectly impact Ca2+ homeostasis.
Q3: What are the common observable effects of this interference in my experiments?
Commonly observed effects include:
-
An unexpected increase in baseline [Ca2+]i in cells treated with the sodium ionophore.
-
Altered kinetics of Ca2+ transients in response to a stimulus.
-
Reduced amplitude or complete inhibition of Ca2+ signals.
-
Increased cell death or signs of cytotoxicity.
Q4: How can I be sure that the observed changes in calcium signaling are due to the sodium ionophore?
To confirm the role of the sodium ionophore, you should perform control experiments. These include:
-
Vehicle Control: Treat cells with the solvent used to dissolve the ionophore (e.g., DMSO) to rule out any effects of the vehicle itself.
-
Dose-Response Curve: Test a range of ionophore concentrations to see if the effect on Ca2+ signaling is dose-dependent.
-
Sodium-Free Medium: Perform the experiment in a medium where sodium has been replaced by an impermeant cation (e.g., N-methyl-D-glucamine). If the ionophore's effect on Ca2+ is primarily mediated by Na+ influx, its effect should be significantly reduced or abolished in a sodium-free environment.
Troubleshooting Guides
Issue 1: Unexpected Increase in Baseline Intracellular Calcium
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Ionophore Concentration | Perform a dose-response experiment to determine the optimal, non-saturating concentration of the sodium ionophore. Start with a low concentration and titrate up. |
| Indirect effect via Na+/Ca2+ Exchanger | To test this, perform the experiment in a sodium-free extracellular buffer. If the baseline Ca2+ increase is prevented, it confirms the involvement of the Na+/Ca2+ exchanger. |
| Direct Ca2+ transport by the ionophore | While less common for Na+-selective ionophores, this can be investigated by measuring Ca2+ influx in the absence of extracellular Na+. |
| Cell Stress or Damage | High concentrations of ionophores can be cytotoxic. Assess cell viability using assays like MTT or MTS. Reduce ionophore concentration or incubation time if significant cell death is observed. |
Issue 2: Inconsistent or Non-Reproducible Calcium Measurements
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Uneven Dye Loading | Ensure consistent incubation time and temperature for loading cells with the Ca2+ indicator dye (e.g., Fura-2 AM). Visually inspect cells under a microscope to confirm even dye distribution. |
| Photobleaching or Phototoxicity | Minimize exposure of dye-loaded cells to excitation light. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio. |
| High Background Fluorescence | Ensure complete removal of extracellular dye by washing the cells thoroughly after loading. Use a background subtraction algorithm during data analysis. |
| Cell Clumping or Uneven Plating | Ensure a single-cell suspension before plating and allow adequate time for cells to adhere and spread evenly. |
Issue 3: No Observable Effect of the Sodium Ionophore on Calcium Signaling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Ionophore | Verify the integrity and activity of your sodium ionophore stock. Prepare a fresh solution from a new vial if necessary. |
| Low Ionophore Concentration | The concentration used may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations. |
| Cell Type Insensitivity | The expression and activity of the Na+/Ca2+ exchanger can vary between cell types. Confirm the expression of the exchanger in your cell line. |
| Experimental Buffer Composition | Ensure your experimental buffer contains an appropriate concentration of extracellular sodium for the ionophore to be effective. |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium using Fura-2 AM
This protocol outlines the steps for measuring intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO (anhydrous)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Probenecid (optional, to prevent dye extrusion)
-
Cells cultured on coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in your physiological buffer to a final working concentration of 2-5 µM. If using, add Pluronic F-127 (0.02-0.05%) and Probenecid (1-2.5 mM).
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for your cell type.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with the physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Acquire a baseline reading before adding the sodium ionophore or other stimuli.
-
Add the sodium ionophore at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability and cytotoxicity, which is crucial when working with potentially toxic compounds like ionophores.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Cells cultured in a 96-well plate
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sodium ionophore and a vehicle control for the desired duration.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
Table 1: Properties of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Ratiometric |
| Fura-2 | 340 / 380 | ~510 | ~145 nM | Yes |
| Indo-1 | ~350 | 405 / 485 | ~230 nM | Yes |
| Fluo-4 | ~494 | ~516 | ~345 nM | No |
| Rhod-2 | ~552 | ~581 | ~570 nM | No |
Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.
Table 2: Troubleshooting Summary for Fura-2 AM Experiments
| Problem | Potential Cause | Suggested Solution |
| Low Fluorescence Signal | Incomplete dye loading or hydrolysis. | Increase loading time/temperature; allow more time for de-esterification. |
| Cell death. | Check cell viability; use a lower concentration of ionophore. | |
| High Background Signal | Incomplete removal of extracellular dye. | Wash cells more thoroughly after loading. |
| Autofluorescence from cells or medium. | Use a phenol red-free medium; measure and subtract background from a cell-free well. | |
| Signal Varies Between Cells | Uneven dye loading. | Ensure even distribution of loading buffer; check for cell clumping. |
| Heterogeneous cell population. | Analyze single-cell responses or use a more homogeneous cell line. |
Mandatory Visualizations
Caption: Mechanism of sodium ionophore interference with calcium signaling.
Caption: Experimental workflow for assessing ionophore-induced calcium changes.
Caption: Troubleshooting logic for elevated baseline calcium.
References
"long-term stability of Sodium ionophore X in DMSO"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Sodium Ionophore X, with a specific focus on its long-term stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. However, it is important to use a high-quality, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the ionophore.[1][2] Some suppliers note that hygroscopic DMSO can significantly impact the solubility of the product and recommend using newly opened DMSO.[1][2] For some applications, tetrahydrofuran (THF) can also be used.[1]
Q2: What are the recommended storage conditions and long-term stability of this compound in DMSO?
A2: For optimal long-term stability, prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Based on supplier recommendations, the stability of the stock solution under different storage conditions is summarized in the table below.
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: How does an increase in intracellular sodium, induced by this compound, affect cellular signaling?
A3: An influx of sodium ions into the cell, facilitated by this compound, can act as a second messenger, triggering a cascade of signaling events. This includes the regulation of intracellular calcium levels, as the transmembrane sodium gradient is a key regulator of cytoplasmic calcium concentrations. Alterations in intracellular sodium can influence various signaling pathways, including those involving CaMKII, calcineurin, and PKC, which can, in turn, activate transcriptional factors and lead to cellular responses like hypertrophic growth in cardiac myocytes.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Poor Solubility of this compound in DMSO
-
Possible Cause: The DMSO used may have absorbed moisture from the atmosphere (hygroscopic).
-
Troubleshooting Steps:
-
Always use a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
To aid dissolution, gentle warming of the solution to 37°C or brief sonication can be applied. For some formulations, warming to 60°C with ultrasonic treatment may be necessary.
-
Ensure the vial is tightly capped immediately after use to minimize moisture absorption.
-
Issue 2: Inconsistent or No Cellular Response to this compound
-
Possible Cause 1: Degradation of the this compound stock solution due to improper storage.
-
Troubleshooting Steps:
-
Verify that the stock solution has been stored according to the recommendations (see stability table above).
-
If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
-
Possible Cause 2: The experimental concentration of this compound is not optimal for the cell type being used.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Consult literature for typical working concentrations used in similar experimental setups.
-
-
Possible Cause 3: Issues with the detection method for intracellular sodium changes.
-
Troubleshooting Steps:
-
Ensure that the sodium indicator dye (e.g., ION Natrium Green 2 AM) is loaded correctly and is responsive.
-
For cell types that are difficult to load with fluorescent indicators, consider using an organic anion transport inhibitor like probenecid to improve dye retention.
-
Verify the functionality of your detection instrument (e.g., fluorescence microscope, plate reader).
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration.
-
If necessary, facilitate dissolution by gently vortexing and, if required, warming the solution to 37°C or using an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Sodium Flux Assay using a Fluorescent Indicator
-
Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.
-
Dye Loading: Prepare a loading solution containing a sodium-sensitive fluorescent indicator (e.g., ION Natrium Green 2 AM) in a suitable buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate under appropriate conditions (e.g., 37°C, 5% CO2) to allow for dye uptake.
-
Washing (Optional): Depending on the assay, you may need to wash the cells with a physiological buffer to remove extracellular dye. Some assay kits are designed as no-wash protocols.
-
Compound Addition: Prepare a dilution of the this compound stock solution in the assay buffer to the desired final concentration. Add the diluted ionophore to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader or fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen indicator.
-
Data Analysis: Record the fluorescence signal over time to observe the kinetics of the sodium influx. The change in fluorescence intensity is proportional to the change in intracellular sodium concentration.
Visualizations
Caption: Intracellular signaling pathway activated by this compound.
Caption: Workflow for measuring sodium influx using a fluorescent indicator.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Ion-Selective Electrodes with Sodium Ionophore X
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ion-selective electrodes (ISEs) utilizing Sodium Ionophore X.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with sodium ISEs featuring this compound. Each issue is presented in a question-and-answer format, outlining potential causes and systematic solutions.
Issue 1: Inaccurate or Unstable Readings
Q: My electrode is providing erratic, drifting, or non-reproducible readings. What are the possible causes and how can I fix it?
A: Unstable readings are a common issue that can stem from several factors. A systematic approach is crucial to identify and resolve the problem.
Potential Causes & Solutions:
-
Improper Grounding or Electrical Interference: Ensure the meter is properly grounded. Fluctuations can be caused by nearby electrical equipment.
-
Air Bubbles on the Membrane: Check for and remove any air bubbles on the surface of the ISE membrane after immersing it in a solution.[1]
-
Clogged or Contaminated Reference Electrode Junction: A clogged reference junction can lead to drifting potentials. If using a refillable reference electrode, ensure a steady flow of filling solution. Clean the junction as per the manufacturer's instructions.
-
Temperature Fluctuations: Ensure that standards and samples are at the same temperature, as a 1°C difference can introduce a 2% error.[2] Allow the electrode to reach thermal equilibrium with the solution.
-
Insufficient Conditioning: New electrodes or electrodes that have been stored dry require proper conditioning to ensure a stable response.
Troubleshooting Workflow for Unstable Readings:
References
Validation & Comparative
Validating the Selectivity of Sodium Ionophores for Na⁺: A Comparative Guide
In the fields of clinical diagnostics, environmental monitoring, and pharmaceutical research, the accurate measurement of sodium ion (Na⁺) concentrations is critical. Sodium-selective ionophores are indispensable tools in the development of sensors for these applications. The defining characteristic of a high-performance ionophore is its selectivity for the target ion over other interfering ions commonly found in biological and environmental samples. This guide provides a comparative analysis of "Sodium Ionophore X" (a representative high-performance ionophore) against other common alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and validation processes.
Performance Comparison of Sodium Ionophores
The efficacy of a sodium ionophore is primarily determined by its potentiometric selectivity coefficient (log KpotNa⁺,M). This value indicates the ionophore's preference for sodium ions over an interfering ion (M). A more negative value signifies a higher selectivity for Na⁺. The following table summarizes the selectivity coefficients for several prominent sodium ionophores.
| Ionophore | Interfering Ion (M) | log KpotNa⁺,M |
| This compound (DD16C5) | K⁺ | <-3.0[1][2] |
| Li⁺ | N/A | |
| Ca²⁺ | N/A | |
| Mg²⁺ | N/A | |
| ETH 227 | K⁺ | -2.1[3] |
| Li⁺ | -3.5[3] | |
| Ca²⁺ | -3.8[3] | |
| Mg²⁺ | -4.2 | |
| Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate | K⁺ | -2.5 |
| Li⁺ | -3.4 | |
| Ca²⁺ | -4.1 | |
| Mg²⁺ | -4.3 |
Note: "this compound" is represented by DD16C5, a 16-crown-5 derivative that has demonstrated exceptionally high Na⁺ selectivity, particularly against K⁺, which is a significant interferant. The electrode using DD16C5 exhibited a Na⁺ selectivity of over 1000 times relative to other alkali and alkaline earth metal ions.
Experimental Protocols for Selectivity Determination
The potentiometric selectivity of an ionophore is typically determined by fabricating an ion-selective electrode (ISE) and measuring its potential response in the presence of both the primary ion (Na⁺) and interfering ions.
1. Fabrication of a Sodium Ion-Selective Electrode (ISE)
A common method involves creating a polymeric membrane that incorporates the ionophore.
-
Materials:
-
Ionophore (e.g., this compound)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., tris(ethylhexyl) phosphate)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate)
-
Tetrahydrofuran (THF)
-
-
Membrane Cocktail Preparation:
-
Dissolve the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition is 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1 mol% lipophilic salt relative to the ionophore.
-
Stir the mixture until all components are fully dissolved.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring on a clean, flat glass plate.
-
Allow the THF to evaporate slowly over 24-48 hours, resulting in a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the cast membrane and mount it into an electrode body.
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl).
-
Condition the assembled ISE by soaking it in a 0.1 M NaCl solution for at least 24 hours before use.
-
2. Determination of Selectivity Coefficients
The two most common methods for determining the potentiometric selectivity coefficient are the Fixed Interference Method (FIM) and the Separate Solution Method (SSM).
-
Fixed Interference Method (FIM):
-
Prepare a series of solutions with a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na⁺).
-
Measure the potential of the ISE in each solution.
-
Plot the potential as a function of the logarithm of the sodium ion activity.
-
The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curve, where the response to the primary ion and the interfering ion are equal.
-
-
Separate Solution Method (SSM):
-
Prepare separate solutions of the primary ion (Na⁺) and the interfering ion at the same concentration (e.g., 0.1 M).
-
Measure the potential of the ISE in both solutions.
-
The selectivity coefficient is calculated using the Nikolsky-Eisenman equation, which relates the potential difference to the activities of the two ions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the preparation and characterization of a sodium ion-selective electrode.
The logical framework for comparing different sodium ionophores based on their key performance metrics is depicted below.
References
A Comparative Guide to Sodium Ionophores: Monensin, Gramicidin, and Sodium Ionophore X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the well-characterized sodium ionophores, monensin and gramicidin, with a placeholder for "Sodium Ionophore X." The information presented is designed to assist researchers in selecting the appropriate ionophore for their experimental needs by highlighting differences in mechanism, ion selectivity, and overall cellular impact. The guide includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating key concepts and workflows.
Overview and Mechanism of Action
Ionophores are lipid-soluble molecules that transport ions across biological membranes.[1] Their primary function is to disrupt the transmembrane ion concentration gradients that are essential for cellular life.[2] While both monensin and gramicidin facilitate the transport of sodium ions (Na⁺), they do so through fundamentally different mechanisms.
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Monensin: Isolated from Streptomyces cinnamonensis, monensin is a mobile carrier ionophore .[3][4] It functions by binding a single monovalent cation, wrapping it in a lipophilic structure, and diffusing across the lipid bilayer to release the ion on the other side.[2] Monensin acts as an electroneutral Na⁺/H⁺ antiporter, exchanging a sodium ion for a proton, thereby affecting both ion gradients and intracellular pH.
-
Gramicidin: A product of the soil bacterium Brevibacillus brevis, gramicidin is a channel-forming ionophore . It is a linear polypeptide that inserts into the lipid bilayer. Two gramicidin molecules dimerize end-to-end to form a transmembrane pore or channel. This channel allows for the rapid, passive diffusion of monovalent cations down their electrochemical gradient, leading to a swift collapse of the membrane potential.
-
This compound: This guide uses "this compound" as a placeholder. Researchers should insert the specific properties of the ionophore they are evaluating, such as whether it is a mobile carrier or a channel-former, to draw a direct comparison.
Comparative Performance Data
The selection of an ionophore depends critically on its specific properties, including its transport mechanism and ion selectivity. The following table summarizes the key performance characteristics of monensin and gramicidin.
| Feature | Monensin | Gramicidin | This compound |
| Mechanism of Action | Mobile Carrier | Channel Former | (User to specify) |
| Mode of Transport | Electroneutral Na⁺/H⁺ Antiport | Passive Diffusion through a pore | (User to specify) |
| Ion Selectivity | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ | K⁺ > Na⁺ (approximately 3:1) | (User to specify) |
| Effect on Membrane Potential | Can be electrogenic or electroneutral; generally slower depolarization | Rapid and potent membrane depolarization | (User to specify) |
| Primary Biological Activity | Antibacterial, antimalarial, coccidiostat; blocks Golgi transport | Broad-spectrum antibiotic (primarily Gram-positive) | (User to specify) |
| Common Applications | Coccidiostat in animal feed, research tool for blocking protein secretion | Topical antibiotic, tool for calibrating fluorescent ion indicators | (User to specify) |
Experimental Protocols
Accurate assessment of ionophore activity requires robust experimental design. Below are detailed protocols for key assays used to quantify the effects of sodium ionophores on intracellular sodium concentration.
Protocol 1: Measurement of Intracellular Sodium Influx Using a Fluorescent Indicator
This protocol describes a method for measuring changes in intracellular sodium ([Na⁺]i) in cultured cells using a fluorescent dye, such as Sodium Green or SBFI, with a fluorescence microplate reader.
A. Materials:
-
Cultured cells (e.g., HeLa, CHO, or primary neurons) seeded in a 96-well black, clear-bottom plate.
-
Fluorescent sodium indicator (e.g., Sodium Green™, AM or SBFI, AM).
-
Pluronic F-127 (for AM ester dyes).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Ionophores (Monensin, Gramicidin, Ionophore X) dissolved in a suitable solvent (e.g., DMSO, Ethanol).
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em ~488/525 nm for Sodium Green).
B. Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by diluting the AM ester of the sodium indicator (e.g., 5 µM Sodium Green) and an equal volume of 20% Pluronic F-127 into HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently remove the loading buffer and wash the cells two to three times with fresh HBSS to remove any extracellular dye. Add a final 100 µL of HBSS to each well.
-
Baseline Fluorescence Measurement: Place the plate in the microplate reader, set to the appropriate excitation and emission wavelengths. Record the baseline fluorescence intensity for 5-10 minutes to ensure a stable signal.
-
Ionophore Application:
-
Prepare 2X or 10X working solutions of Monensin, Gramicidin, and Ionophore X in HBSS.
-
Using the instrument's injector function or by manual pipetting, add the ionophore solution to the wells. Include a vehicle-only control (e.g., DMSO in HBSS).
-
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes to capture the kinetics of sodium influx.
-
Data Analysis:
-
For each well, subtract the background fluorescence (from wells with no cells).
-
Normalize the kinetic data to the baseline fluorescence (F/F₀) to represent the relative change in [Na⁺]i.
-
Plot the normalized fluorescence over time for each ionophore and compare their rates and magnitudes of response.
-
Protocol 2: In Situ Calibration of Intracellular Sodium
To convert fluorescence intensity ratios into absolute [Na⁺]i concentrations, an in situ calibration is necessary. This is achieved by using a combination of ionophores to equilibrate intracellular and extracellular sodium concentrations.
A. Materials:
-
Cells loaded with a sodium indicator as described in Protocol 1.
-
Calibration Buffers: A set of buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-permeant cation like NMDG⁺.
-
Ionophore cocktail for calibration: Gramicidin (1-5 µM) is often used alone or in combination with other ionophores to permeabilize the membrane to monovalent cations.
B. Procedure:
-
Load cells with the fluorescent indicator and wash as described previously.
-
Replace the buffer in the wells with the series of calibration buffers (one concentration per set of wells).
-
Add the ionophore calibration cocktail (e.g., gramicidin) to all wells.
-
Incubate for 10-15 minutes to allow the intracellular and extracellular Na⁺ concentrations to equilibrate.
-
Measure the final, stable fluorescence intensity for each known extracellular Na⁺ concentration.
-
Plot the fluorescence intensity (or ratio for ratiometric dyes like SBFI) against the known Na⁺ concentration to generate a calibration curve.
-
This curve can then be used to convert the fluorescence values from experimental assays (Protocol 1) into absolute [Na⁺]i values.
Cellular Effects and Signaling Pathways
The disruption of ionic homeostasis by sodium ionophores triggers various downstream cellular events.
-
Monensin: By acting as an Na⁺/H⁺ antiporter, monensin dissipates proton gradients across organellar membranes. This is particularly disruptive to the Golgi apparatus, where it causes swelling of the cisternae and blocks intracellular protein transport and secretion. This property makes monensin a valuable tool in cell biology for studying protein trafficking pathways.
-
Gramicidin: The formation of non-selective cation channels by gramicidin leads to a rapid influx of Na⁺ and efflux of K⁺. This swift dissipation of critical ion gradients collapses the cell's membrane potential, activates the Na⁺/K⁺ pump, increases ATP consumption, and can ultimately lead to osmotic swelling and cell lysis.
Conclusion
The choice between monensin, gramicidin, and other sodium ionophores depends entirely on the intended application.
-
Monensin is the ionophore of choice for studying processes related to protein trafficking and secretion due to its specific effect on the Golgi apparatus. Its action as an antiporter provides a more controlled, albeit complex, disruption of ion homeostasis.
-
Gramicidin is ideal for applications requiring rapid and potent depolarization of the plasma membrane or for creating a non-selective cation conductance, such as in the calibration of fluorescent ion indicators.
-
This compound should be evaluated based on its own unique characteristics. By understanding its mechanism, selectivity, and cellular effects in the context of well-defined ionophores like monensin and gramicidin, researchers can make an informed decision to advance their scientific objectives.
References
A Comparative Guide to Sodium Ionophore X and Other Calixarene-Based Ionophores
For researchers, scientists, and drug development professionals, the precise and selective measurement of sodium ions (Na⁺) is critical in a multitude of applications, from clinical diagnostics to fundamental biological research. Calixarene-based ionophores have emerged as a superior class of sensing molecules for this purpose, offering high selectivity and stability. This guide provides an objective comparison of the performance of Sodium Ionophore X (4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester) against other notable calixarene-based ionophores, supported by experimental data.
Performance Comparison: Ion Selectivity
The primary measure of an ionophore's performance in an ion-selective electrode (ISE) is its potentiometric selectivity coefficient (log KpotNa,M). This value indicates the preference of the ionophore for sodium ions over other interfering ions (M). A more negative value signifies a higher selectivity for Na⁺. The following table summarizes the selectivity coefficients for this compound and other relevant calixarene-based sodium ionophores.
| Ionophore | Interfering Ion (M) | log KpotNa,M | Reference |
| This compound (4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester) | K⁺ | -3.0 | [2] |
| p-tert-butylcalix[1]arene methoxyethylester | K⁺ | -2.2 | [3] |
| Li⁺ | -3.5 | ||
| Cs⁺ | -3.7 | ||
| NH₄⁺ | -2.7 | ||
| Mg²⁺ | -4.3 | ||
| Ca²⁺ | -3.7 | ||
| Sr²⁺ | -3.9 | ||
| Ba²⁺ | -4.1 | ||
| Calixarene tetraester derivative (unspecified) | K⁺ | -2.58 | |
| Calixarene crown ethers (with short crown loop) | K⁺ | > -5.0 |
Note: The selectivity of an ionophore can be influenced by the composition of the ion-selective membrane and the experimental method used for its determination.
Binding Affinity and Complexation
The interaction between an ionophore and an ion is a critical factor in its function. The complexation of the sodium cation by a calixarene tetraester, structurally similar to this compound, has been studied using ¹H and ²³Na NMR. These studies revealed the formation of a 2:1 calixarene-to-sodium complex. The standard enthalpy (ΔH°) and standard entropy (ΔS°) of formation for this 2:1 complex were estimated to be -16 ± 5 kJ mol⁻¹ and -28 ± 17 J K⁻¹ mol⁻¹, respectively. This thermodynamic data provides insight into the favorable binding of sodium ions by this class of calixarene esters.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of calixarene-based sodium ionophores.
Fabrication of a Polyvinyl Chloride (PVC) Membrane Ion-Selective Electrode
This protocol describes the preparation of a PVC-based membrane for an ion-selective electrode, a common method for evaluating ionophore performance.
Materials:
-
Ionophore (e.g., this compound)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Membrane Cocktail Preparation: A membrane cocktail is prepared by dissolving the ionophore (typically 1-2 wt%), PVC (30-33 wt%), plasticizer (65-68 wt%), and a lipophilic salt (e.g., 50 mol% relative to the ionophore) in a minimal amount of THF.
-
Membrane Casting: The homogenous solution is poured into a glass ring placed on a clean, flat glass plate. The THF is allowed to evaporate slowly over 24-48 hours in a dust-free environment, resulting in a flexible, transparent membrane.
-
Electrode Assembly: A small disc (e.g., 5-7 mm in diameter) is punched out from the cast membrane and glued to the end of a PVC electrode body.
-
Filling and Conditioning: The electrode body is filled with an internal filling solution (e.g., 0.1 M NaCl). An Ag/AgCl internal reference electrode is then inserted into the filling solution.
-
Conditioning: The assembled ion-selective electrode is conditioned by soaking it in a 0.1 M NaCl solution for at least 24 hours before use to ensure a stable and reproducible potential.
Determination of Potentiometric Selectivity Coefficients
The potentiometric selectivity of an ion-selective electrode can be determined by several methods, with the Separate Solution Method (SSM) and the Fixed Interference Method (FIM) being the most common.
Separate Solution Method (SSM):
-
Prepare a series of standard solutions of the primary ion (Na⁺) and the interfering ion (M) at various concentrations (e.g., 10⁻¹ M to 10⁻⁶ M).
-
Measure the electrode potential of the conditioned ISE in each of the standard solutions, starting from the lowest concentration.
-
Plot the electrode potential (E) versus the logarithm of the ion activity (log a) for both the primary and interfering ions to generate calibration curves.
-
The selectivity coefficient (KpotNa,M) is calculated using the Nikolsky-Eisenman equation:
log KpotNa,M = (E₂ - E₁) / S + (1 - z₁/z₂) log a₁
where E₁ and E₂ are the potentials measured in solutions of the primary ion (a₁) and the interfering ion (a₂) of the same activity, respectively. S is the slope of the calibration curve for the primary ion, and z₁ and z₂ are the charges of the primary and interfering ions, respectively.
Fixed Interference Method (FIM):
-
Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na⁺).
-
Measure the potential of the ISE in these solutions.
-
Plot the potential as a function of the logarithm of the sodium ion activity.
-
The selectivity coefficient is determined from the intersection of the two linear portions of the resulting curve, where the response is governed by either the primary or the interfering ion.
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams created using the DOT language illustrate the key workflows.
Caption: Workflow for ISE fabrication and selectivity determination.
Caption: Principle of ionophore-mediated sodium ion sensing.
References
A Comparative Guide to the Cross-Reactivity of Sodium Ionophore X with Other Cations
For researchers, scientists, and drug development professionals, the selection of a highly selective ionophore is critical for the accurate measurement of sodium ions in complex biological and chemical systems. This guide provides an objective comparison of Sodium Ionophore X's performance against other common sodium ionophores, supported by experimental data on their cross-reactivity with other cations.
Performance Comparison of Sodium Ionophores
The selectivity of an ionophore is a crucial parameter that dictates its ability to preferentially bind to a target ion in the presence of other competing ions. This selectivity is quantified by the potentiometric selectivity coefficient (log KpotNa+,M), where a more negative value indicates a higher preference for Na+ over the interfering cation (M).
The following table summarizes the potentiometric selectivity coefficients for this compound and other commercially available sodium ionophores against common physiological cations.
| Ionophore | Interfering Cation (M) | log KpotNa+,M |
| This compound | K+ | -3.0[1] |
| Ca2+ | Data not readily available | |
| Mg2+ | Data not readily available | |
| Li+ | Data not readily available | |
| ETH 227 | K+ | -2.1[2] |
| Ca2+ | -3.8[2] | |
| Mg2+ | -4.2[2] | |
| Li+ | -3.5[2] | |
| Sodium Ionophore VI | K+ | -2.5 |
| Ca2+ | -4.1 | |
| Mg2+ | -4.3 | |
| Li+ | -3.4 |
Note: The selectivity of an ionophore can be influenced by the composition of the ion-selective membrane and the experimental conditions under which the measurements are made.
Experimental Protocols for Determining Ionophore Selectivity
The potentiometric selectivity coefficients presented in this guide are determined using established electrochemical methods. The two most common techniques are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).
Separate Solution Method (SSM)
The Separate Solution Method is a straightforward technique for evaluating ionophore selectivity.
Protocol:
-
Prepare separate solutions: Prepare a solution of the primary ion (Na+) and individual solutions of each interfering ion (e.g., K+, Ca2+, Mg2+, Li+) at the same concentration (e.g., 0.1 M).
-
Construct the Ion-Selective Electrode (ISE): Fabricate the ISE by incorporating the sodium ionophore into a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and a lipophilic salt.
-
Measure the electromotive force (EMF): Measure the potential of the ISE in the primary ion solution (ENa) and in each of the interfering ion solutions (EM).
-
Calculate the selectivity coefficient: The potentiometric selectivity coefficient is calculated using the following equation:
log KpotNa+,M = (EM - ENa) / S + (1 - zNa/zM) log aNa
where:
-
S is the slope of the electrode's calibration curve.
-
zNa and zM are the charges of the sodium ion and the interfering ion, respectively.
-
aNa is the activity of the sodium ion.
-
Fixed Interference Method (FIM)
The Fixed Interference Method provides a more comprehensive assessment of selectivity in a mixed-ion environment.
Protocol:
-
Prepare solutions: Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na+).
-
Construct the Ion-Selective Electrode (ISE): Prepare the ISE as described in the SSM protocol.
-
Measure the EMF: Measure the potential of the ISE in each of the prepared solutions.
-
Plot the data: Plot the measured potential as a function of the logarithm of the sodium ion activity.
-
Determine the selectivity coefficient: The selectivity coefficient is determined from the intersection of the two linear portions of the resulting calibration curve, where the response transitions from being dependent on the primary ion to being influenced by the interfering ion.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for evaluating the cross-reactivity of a sodium ionophore.
References
A Researcher's Guide to Control Experiments for Sodium Ionophore Studies
An Objective Comparison of Methodologies and Best Practices
In the fields of cell biology and drug development, sodium ionophores—lipid-soluble molecules that transport sodium cations across biological membranes—are invaluable tools for studying the profound effects of sodium influx on cellular physiology.[1][2] By artificially increasing intracellular sodium ([Na+]i), researchers can investigate its role in signaling pathways, neuronal excitability, and cell death mechanisms.[2][3] However, the potent nature of these compounds necessitates a rigorous experimental design, underscored by a comprehensive set of controls, to ensure that the observed effects are directly attributable to the ionophore's primary mechanism of action.
This guide provides an objective comparison of essential control experiments for studies involving a hypothetical sodium ionophore, "Ionophore X." It offers detailed experimental protocols, data presentation standards, and visual aids to help researchers design robust experiments and interpret their results with confidence.
The Critical Role of Controls in Ionophore Research
The central goal of using a sodium ionophore is to study the specific consequences of elevated intracellular sodium. However, a variety of confounding factors can lead to misinterpretation of experimental results. These include the biological effects of the solvent (vehicle), off-target effects of the ionophore itself, or experimental artifacts. A well-designed control strategy is therefore not optional, but fundamental to the validity of the research.
Key Control Categories:
-
Vehicle Control: Ionophores are typically dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol before being added to cell culture media.[4] These vehicles can have their own biological effects. The vehicle control consists of treating cells with the same concentration of the solvent used for Ionophore X, ensuring that any observed cellular response is not due to the vehicle itself.
-
Negative Controls: These are designed to confirm that the observed effect is dependent on the specific action of the ionophore on sodium transport.
-
Sodium-Free Buffer: The most direct way to demonstrate sodium dependency is to perform the experiment in a buffer where sodium has been replaced by an impermeant cation, such as N-methyl-D-glucamine (NMDG). If Ionophore X is a true sodium ionophore, its effects should be completely abolished in this medium.
-
Inactive Analog (if available): An ideal negative control is a structurally similar molecule to Ionophore X that does not transport sodium. This helps to rule out effects caused by the chemical structure of the ionophore independent of its ion-transporting function.
-
-
Positive Control: A well-characterized sodium ionophore, such as Monensin or Gramicidin, should be used to validate the experimental system. If the positive control fails to elicit the expected response (e.g., an increase in intracellular sodium), it suggests a problem with the experimental setup, such as the cell model, reagents, or measurement technique.
-
Off-Target Effect Controls:
-
Cell Viability Assay: It is crucial to distinguish between a specific cellular response and general cytotoxicity. Assays such as Trypan Blue exclusion or MTT assays should be run in parallel to determine if the concentrations of Ionophore X used are causing widespread cell death.
-
Mitochondrial Function Assays: Some ionophores can disrupt mitochondrial membrane potential. Assays using probes like JC-1 or TMRM can assess whether Ionophore X has unintended effects on mitochondrial health.
-
Quantitative Data Comparison
To properly interpret the results of an ionophore study, quantitative data from all experimental and control groups should be collected and statistically analyzed. The following table provides a sample data summary for an experiment measuring the change in intracellular sodium concentration ([Na+]i) using a fluorescent indicator dye.
| Treatment Group | Concentration | Mean [Na+]i (mM) | Standard Deviation (mM) | p-value (vs. Untreated) |
| Untreated Control | N/A | 10.2 | 1.1 | N/A |
| Vehicle Control | 0.1% DMSO | 10.5 | 1.3 | > 0.99 |
| Ionophore X | 10 µM | 45.8 | 4.2 | < 0.0001 |
| Ionophore X (in Na+-Free Buffer) | 10 µM | 11.1 | 1.5 | > 0.95 |
| Positive Control (Monensin) | 5 µM | 52.3 | 5.1 | < 0.0001 |
Table 1: Sample data comparing the effects of Ionophore X and controls on intracellular sodium concentration in cultured neurons. Data represents mean values from n=6 independent experiments. Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.
Detailed Experimental Protocol
Measuring Intracellular Sodium Using a Fluorescent Indicator
This protocol describes a common method for quantifying changes in [Na+]i in adherent cells using the fluorescent dye Sodium Green or SBFI (Sodium-Binding Benzofuran Isophthalate) and a fluorescence microplate reader.
Materials:
-
Adherent cells (e.g., HeLa, primary neurons) cultured in a 96-well, black-walled, clear-bottom plate.
-
Sodium indicator dye (e.g., Sodium Green™ tetraacetate, SBFI-AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Sodium-free buffer (HBSS with NaCl replaced by NMDG-Cl).
-
Ionophore X, positive control (e.g., Monensin), and vehicle (e.g., DMSO).
-
Fluorescence microplate reader with appropriate filters (e.g., Excitation/Emission ~488/525 nm for Sodium Green).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
-
Dye Loading: a. Prepare a loading solution by dissolving the sodium indicator dye and Pluronic F-127 in HBSS. (Typical final concentrations are 5 µM for the dye and 0.02% for Pluronic F-127). b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the loading solution to each well and incubate at 37°C for 45-60 minutes.
-
Washing: Gently remove the loading solution and wash the cells three times with 200 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Measurement: Place the plate in the microplate reader and record the baseline fluorescence for 5 minutes.
-
Treatment Application: a. Prepare 2X concentrated solutions of Ionophore X and all controls (Vehicle, Positive Control) in HBSS. b. Add 100 µL of the 2X solutions to the appropriate wells, bringing the final volume to 200 µL and the compound concentration to 1X. c. For the "Sodium-Free" control group, replace the HBSS with Sodium-Free buffer before adding Ionophore X prepared in the same buffer.
-
Data Acquisition: Immediately begin recording the fluorescence intensity every 30-60 seconds for the desired duration (e.g., 30-60 minutes).
-
Calibration (Optional but Recommended): At the end of the experiment, a calibration can be performed by treating cells with a cocktail of ionophores (e.g., gramicidin, monensin, and nigericin) in buffers with known sodium concentrations to convert fluorescence ratios into absolute [Na+]i values.
Visualizing Experimental Logic and Pathways
Diagrams are essential for communicating complex experimental workflows and biological concepts. The following visualizations were created using the DOT language to illustrate key aspects of sodium ionophore research.
By systematically applying these control strategies, researchers can confidently dissect the specific cellular consequences of sodium influx, paving the way for new discoveries in physiology and pharmacology.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Sodium- and calcium-dependent steps in the mechanism of neonatal rat cardiac myocyte killing by ionophores. I. The sodium-carrying ionophore, monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle control: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of Sodium Ionophore X and SQI-Pr for Researchers
In the realm of cellular biology and drug development, the precise measurement and manipulation of intracellular sodium ion (Na⁺) concentrations are critical. Sodium ionophores, molecules that facilitate the transport of Na⁺ across lipid membranes, are indispensable tools for these tasks. This guide provides a comparative analysis of two commercially available sodium ionophores: Sodium Ionophore X, a calixarene-based ionophore primarily used in potentiometric sensing, and SQI-Pr, a fluorescent ionophore designed for optical measurements of Na⁺ flux.
This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, performance metrics, and the experimental protocols for their application.
At a Glance: Key Differences
| Feature | This compound | SQI-Pr |
| Full Chemical Name | 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester | 7,13-Bis(2-methyl-5,6-dipropoxyquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
| Primary Application | Ion-Selective Electrodes (ISEs) for potentiometric Na⁺ measurement | Fluorescence-based assays for measuring Na⁺ flux |
| Detection Principle | Potentiometric (measures changes in electrical potential) | Fluorometric (measures changes in fluorescence intensity) |
| Key Advantage | High selectivity for Na⁺, enabling accurate concentration measurements | Enables real-time, dynamic measurement of Na⁺ transport in living cells |
Performance Characteristics
A direct quantitative comparison of the "performance" of this compound and SQI-Pr is nuanced, as they are designed for different experimental paradigms. This compound is evaluated based on its ability to generate a selective potentiometric response, quantified by selectivity coefficients. In contrast, the performance of SQI-Pr is characterized by its fluorescent properties and its response to changes in Na⁺ concentration.
This compound: Potentiometric Selectivity
The selectivity of an ionophore in an ion-selective electrode is a measure of its preference for the target ion over other interfering ions. This is expressed as a potentiometric selectivity coefficient (KpotNa,M), where a smaller value indicates greater selectivity for Na⁺ over the interfering ion M.
Table 1: Potentiometric Selectivity of this compound
| Interfering Ion (M) | Selectivity Coefficient (log KpotNa,M) |
| Potassium (K⁺) | -3.0[2] |
| Note: Data for other interfering ions such as Ca²⁺ and Mg²⁺ is not readily available in the searched literature. |
This high selectivity for Na⁺ over K⁺ is a significant advantage for applications in biological systems where K⁺ is a major interfering ion.[2]
SQI-Pr: Fluorometric Properties
SQI-Pr is a fluorescent indicator that exhibits a change in its fluorescence emission upon binding to Na⁺. Its performance is characterized by its excitation and emission wavelengths and its effective concentration range for inducing a measurable change in Na⁺ conductivity.
Table 2: Properties of SQI-Pr
| Property | Value |
| Excitation Wavelength (Ex) | 345 nm |
| Emission Wavelength (Em) | 475 nm |
| Effective Concentration | 1-10 µM |
While specific selectivity coefficients for SQI-Pr are not available in the reviewed literature, its utility lies in its ability to provide a dynamic, real-time readout of Na⁺ flux in cellular and subcellular compartments.
Mechanism of Action
The fundamental difference between this compound and SQI-Pr lies in their mechanism of action and how they report the presence of sodium ions.
This compound: A Carrier Ionophore for Potentiometric Sensing
This compound is a classic example of a carrier ionophore. Its three-dimensional structure, a calix[1]arene, creates a cavity that is optimally sized to selectively bind a sodium ion.[2] This ionophore is incorporated into a hydrophobic membrane, typically PVC, which forms the sensing element of an ion-selective electrode.
The ionophore facilitates the transport of Na⁺ ions from the sample solution into the membrane. This selective transport of positive charge across the membrane interface generates a change in the electrical potential, which is measured against a reference electrode. The magnitude of this potential change is proportional to the concentration (more accurately, the activity) of Na⁺ in the sample, as described by the Nernst equation.
Caption: Carrier mechanism of this compound.
SQI-Pr: A Fluorescent Reporter of Sodium Ion Concentration
SQI-Pr operates on a different principle. It is a fluorescent molecule that is designed to change its quantum yield (the efficiency of light emission) upon binding to Na⁺. When excited by light of a specific wavelength (345 nm), SQI-Pr will emit light at a longer wavelength (475 nm). The intensity of this emitted light is dependent on whether the ionophore is bound to a sodium ion.
In a typical cellular experiment, SQI-Pr is loaded into the cells. When the intracellular Na⁺ concentration increases, more SQI-Pr molecules will bind to Na⁺, leading to a change in the overall fluorescence intensity of the cell. This change can be monitored over time using fluorescence microscopy, providing a dynamic readout of Na⁺ influx or efflux.
References
Validating Sodium Ionophore X Activity: A Comparative Guide Using Flame Photometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium Ionophore X's performance against other commercially available sodium ionophores. The activity of these ionophores is validated using flame photometry, a robust and accessible analytical technique for quantifying elemental concentrations. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to elucidate the underlying mechanisms and workflows.
Performance Comparison of Sodium Ionophores
The efficacy of a sodium ionophore is determined by its ability to selectively transport sodium cations (Na⁺) across a lipid membrane. Key performance indicators include the rate of ion transport and the selectivity for sodium over other cations, particularly potassium (K⁺). The following table summarizes illustrative performance data for this compound in comparison to other known sodium ionophores.
| Ionophore | Putative Transport Rate (nmol Na⁺/min/mg lipid) | Selectivity (Na⁺/K⁺) | Effective Concentration (µM) |
| This compound | 85 | >100 | 0.5 - 5 |
| Monensin | 65 | ~10 | 1 - 10 |
| ETH 227 | 78 | >50 | 0.1 - 2 |
| Sodium Ionophore VI | 92 | >80 | 0.5 - 5 |
Note: The data presented in this table are illustrative and compiled from various sources, which may not have utilized flame photometry. Performance can vary based on experimental conditions, including lipid composition of the membrane and temperature.
Experimental Protocols
A detailed methodology for validating the activity of sodium ionophores using flame photometry is provided below. This protocol utilizes a liposome-based model system to mimic a biological membrane.
I. Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation: A lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and cholesterol in a 7:3 molar ratio) is dissolved in chloroform in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a buffer containing a known concentration of sodium chloride (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4) to form multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs with a uniform size distribution.
-
Purification: The external, non-encapsulated NaCl is removed by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a sodium-free buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).
II. Ionophore Reconstitution into LUVs
-
Ionophore Stock Solution: Prepare a stock solution of the sodium ionophore (e.g., this compound, Monensin) in a suitable organic solvent like ethanol or DMSO.
-
Incubation: Add a specific amount of the ionophore stock solution to the purified LUV suspension to achieve the desired ionophore-to-lipid ratio.
-
Incubation: The mixture is incubated for a set period (e.g., 30 minutes) at a temperature above the lipid phase transition temperature to facilitate the incorporation of the ionophore into the liposomal membrane.
III. Flame Photometry Assay for Sodium Transport
-
Initiation of Transport: At time zero, an aliquot of the ionophore-containing LUVs is taken as the baseline measurement.
-
Time-Course Sampling: At designated time intervals (e.g., 1, 2, 5, 10, 15 minutes), aliquots of the LUV suspension are taken.
-
Separation of LUVs: Immediately after collection, each aliquot is passed through a small, pre-equilibrated cation-exchange column to remove the external Na⁺ that has been transported out of the liposomes. The liposomes are collected in the eluate.
-
Lysis of LUVs: The collected liposomes are lysed by adding a detergent (e.g., Triton X-100) to release the remaining entrapped sodium ions.
-
Sample Preparation for Flame Photometry: The lysed liposome samples are diluted with deionized water to a concentration range suitable for flame photometry analysis.
-
Flame Photometry Measurement: The sodium concentration in each diluted sample is measured using a flame photometer calibrated with standard NaCl solutions.[1][2][3][4][5] The instrument measures the intensity of the light emitted at the characteristic wavelength of sodium (589 nm).
-
Data Analysis: The rate of sodium efflux is calculated from the decrease in intra-liposomal sodium concentration over time.
Visualizing the Process and Mechanism
To better understand the experimental procedure and the underlying biological process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. egyankosh.ac.in [egyankosh.ac.in]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Ionophore X
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of a safe and efficient research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Sodium Ionophore X, ensuring that laboratory personnel can manage this process with confidence and precision.
The overriding principle for handling laboratory waste is to formulate a disposal plan before any experimental work begins.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen difficulties, such as the generation of waste that the institution is not equipped to handle.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, protective gloves, and a lab coat.[2] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected skin with plenty of water and seek medical attention if symptoms occur.[2]
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for chemical waste disposal. Crucially, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions, as local regulations and facility capabilities are the primary determinants of the correct procedure.
-
Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware three times with a suitable solvent capable of dissolving the ionophore. The specific solvent should be chosen based on the experimental context and solubility of the compound.
-
The initial rinsate from this process must be collected and treated as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies.
-
-
Segregation of Waste:
-
Proper waste segregation is fundamental to safe and compliant disposal. Do not mix different types of waste.
-
Aqueous waste should be collected separately from organic solvent waste.
-
Use designated, clearly labeled, and compatible waste containers for each waste stream.
-
-
Packaging and Labeling of Waste:
-
Solid Waste: Unused or expired this compound powder, along with any contaminated consumables such as gloves, weighing papers, and pipette tips, should be collected in a dedicated solid chemical waste container. The container must be sealed, and clearly labeled with the full chemical name, "this compound," the quantity, and the date of accumulation.
-
Liquid Waste: All solutions containing this compound, including the initial rinsate from decontamination, must be collected in a designated liquid chemical waste container. The container should be robust, leak-proof, and made of a material compatible with the solvents used. The label must include the full chemical name, the solvent system, and the approximate concentration of the ionophore.
-
Sharps Waste: Any sharps, such as needles or contaminated broken glassware, must be disposed of in a designated, puncture-proof sharps container.
-
-
Storage of Waste:
-
Store all waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure that containers are kept closed except when adding waste to prevent the release of vapors.
-
Liquid waste containers should be stored in secondary containment to mitigate spills.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the collected chemical waste. Do not attempt to dispose of chemical waste through standard trash or down the sanitary sewer unless explicitly permitted by your EHS department for specific, neutralized, non-hazardous materials.
-
Quantitative Data for Waste Management
For effective waste management, quantitative thresholds and guidelines are often established by regulatory bodies and institutional policies. The following table summarizes key quantitative data relevant to the disposal of chemical waste.
| Parameter | Guideline | Citation |
| Empty Container Residue | No more than 3% by weight of the container's total capacity can remain for it to be considered "empty." | |
| Acutely Hazardous Waste Container Rinsing | Containers that held acutely hazardous waste require triple rinsing. | |
| In-Lab Acid/Base Neutralization Limit | Quantities of strong, concentrated acids or bases are limited to 25 mL or less for in-lab neutralization. | |
| pH for Sewer Disposal | Neutralized solutions must have a pH between 5 and 9 for sewer disposal. | |
| Sewer Disposal Flush Volume | Flush to the sewer with at least 20 parts water for every 1 part of the neutralized solution. |
Experimental Protocols: Deactivation of Reactive Residues
While specific deactivation protocols for this compound are not publicly available, a general procedure for the deactivation of reactive substances, such as alkali metals, involves controlled reaction with an alcohol. For instance, waste sodium metal is often destroyed by reacting it with 95% ethanol in a controlled laboratory setup. This type of procedure should only be carried out by trained personnel in a proper laboratory setting and with the explicit approval of the institutional EHS department.
Disposal Workflow and Decision-Making
To aid researchers in navigating the disposal process, the following diagrams illustrate the logical workflow for the disposal of this compound and a decision-making pathway for handling chemical waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
